Technical Documentation Center

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate
  • CAS: 343373-62-6

Core Science & Biosynthesis

Foundational

Thermodynamic Profiling and Empirical Solubility Determination of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

Executive Summary 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS: 343373-62-6) is a highly specialized organic intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS: 343373-62-6) is a highly specialized organic intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced functional materials[1]. Due to its complex molecular architecture—comprising a bulky 2,6-dimethylphenyl group, an acetate ester linkage, and a phenylsulfonyl-substituted aniline core—predicting and empirically validating its solubility in organic solvents is a critical path in preformulation and process chemistry. This whitepaper provides a rigorous framework for understanding its solvation thermodynamics and outlines a self-validating experimental protocol for empirical solubility determination.

Structural Deconstruction & Predictive Thermodynamics

To accurately predict the solvation behavior of this compound, we must analyze its functional groups through the lens of Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[2].

  • Lipophilic Domains ( δD​ ): The molecule contains three distinct aromatic rings. The 2,6-dimethylphenyl moiety, in particular, introduces significant steric hindrance and lipophilicity, driving strong dispersion interactions.

  • Polar & Hydrogen Bond Acceptors ( δP​ , δH​ ): The sulfonamide ( −SO2​− ) and ester ( −COO− ) linkages are highly polarizable and act as strong hydrogen bond acceptors[3]. However, because the aniline nitrogen is fully substituted (bound to the acetate alpha-carbon, a phenyl ring, and a sulfonyl group), the molecule lacks strong hydrogen bond donors.

Causality Insight: Because the compound is a strong H-bond acceptor but a poor H-bond donor, its solubility will be maximized in solvents that can donate electron density or match its high dipole moment without requiring reciprocal H-bond donation from the solute[4].

Predicted Solubility Matrix in Organic Solvents

Based on the thermodynamic profile of structurally analogous sulfonamide esters, the following solubility behavior is anticipated across standard organic solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Optimal HSP matching; strong dipole-dipole interactions stabilize the polar sulfonamide core without requiring H-bond donation.
Halogenated Dichloromethane (DCM)High (>50 mg/mL)Excellent dispersion force matching ( δD​ ) for the three aromatic rings, overcoming crystal lattice energy.
Esters & Ketones Ethyl Acetate, AcetoneModerate (5-50 mg/mL)Sufficient polarity to solvate the ester core, but weaker interactions with the bulky lipophilic domains.
Alcohols Methanol, EthanolLow (<5 mg/mL)Protic solvents self-associate strongly; the bulky solute cannot disrupt this network effectively[5].
Aliphatic Hexane, HeptaneVery Low (<1 mg/mL)High crystal lattice energy of the sulfonamide cannot be overcome by weak dispersion forces alone[3].

Experimental Methodology: The Isothermal Shake-Flask Protocol

Predictive models must be empirically validated. For complex APIs and intermediates, kinetic solubility (e.g., solvent-shift methods) often yields metastable supersaturated states that are misleading for process scale-up. Therefore, the isothermal shake-flask method is the gold standard for determining true thermodynamic equilibrium solubility[3].

Step-by-Step Methodology
  • Saturation: Add an excess of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (approx. 100 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

    • Expertise Note: Using excess solid ensures the chemical potential of the solute in the solid phase equals that in the solution phase, a strict requirement for thermodynamic equilibrium.

  • Isothermal Equilibration: Agitate the vials at 100 rpm in an orbital shaker incubator strictly maintained at 25.0 ± 0.1 °C for 48 to 72 hours[3].

    • Expertise Note: Bulky, rigid molecules with multiple aromatic rings often exhibit high crystal lattice energies, resulting in slow dissolution kinetics. Shorter timeframes risk measuring incomplete dissolution.

  • Phase Separation: Remove the vials and centrifuge at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter[2].

    • Expertise Note: Polytetrafluoroethylene (PTFE) is chemically inert and highly hydrophobic, preventing the lipophilic 2,6-dimethylphenyl moieties from adsorbing onto the filter membrane, which would artificially lower the quantified concentration.

  • Quantification: Dilute the filtered aliquot appropriately with mobile phase and analyze via HPLC-UV (typically at λmax​ ~254 nm due to the extensive aromatic conjugation).

G N1 1. Sample Preparation Excess Solute + Organic Solvent N2 2. Isothermal Equilibration Shake-Flask @ 25°C (48-72h) N1->N2 Overcome kinetic barriers N3 3. Phase Separation Centrifugation & 0.22µm PTFE Filtration N2->N3 Isolate saturated phase N4 4. Quantification HPLC-UV Analysis N3->N4 Prevent solute adsorption N5 Data Output Thermodynamic Solubility Profile N4->N5 Calculate mg/mL

Workflow for thermodynamic solubility determination via isothermal shake-flask method.

Data Validation and Quality Control (Self-Validating System)

To ensure absolute trustworthiness in drug development workflows, the protocol must be self-validating. Implement the following checks:

  • Equilibrium Verification: Sample the solution at both 48 hours and 72 hours. If the concentration variance between these time points is ≤2% , thermodynamic equilibrium is confirmed[3]. If the variance is higher, extend the equilibration time.

  • Solid-State Characterization (PXRD): Recover the undissolved pellet post-centrifugation and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality Insight: Certain organic solvents (e.g., DCM or Ethyl Acetate) may induce solvate formation or polymorphic transitions during the 72-hour equilibration. If the crystal structure changes, the measured solubility corresponds to the new solvate/polymorph, not the original API form. This step prevents critical errors in downstream crystallization processes.

Conclusion

The solubility of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate is governed by the delicate balance between its lipophilic aromatic bulk and its polar, H-bond accepting core. By leveraging polar aprotic or halogenated solvents, chemists can maximize its solubility for synthesis and purification. Employing the rigorous isothermal shake-flask method, backed by solid-state verification, ensures that the resulting solubility data is thermodynamically sound and scalable for industrial applications.

References

  • ChemicalRoot. "2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate | 343373-62-6." ChemicalCell. 1

  • BenchChem. "Determining the Solubility of N-(2,5-dichlorophenyl)benzenesulfonamide in Organic Solvents: A Technical Guide." BenchChem Technical Resources, 2025. 3

  • Wu, Y.C., et al. "Exploration of the Solubility Hyperspace of Selected Active Pharmaceutical Ingredients in Choline- and Betaine-Based Deep Eutectic Solvents: Machine Learning Modeling and Experimental Validation." PMC, 2024. 2

  • Martinez, F., et al. "Thermodynamics of Sulfanilamide solubility in Propylene Glycol + water mixtures." Latin American Journal of Pharmacy, 2011.4

  • Adamska, K., et al. "Relationship Between the Solubility Parameter and the Surface Free Energy of Some Solids." Journal of Chromatography A, 2008. 5

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate: A Technical Guide

Executive Summary 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS No. 343373-62-6) is a highly specialized organic compound characterized by a unique sulfonamide-anilino-acetate ester architecture[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS No. 343373-62-6) is a highly specialized organic compound characterized by a unique sulfonamide-anilino-acetate ester architecture[1]. With a molecular formula of C₂₂H₂₁NO₄S and a molecular weight of 395.47 g/mol , this molecule serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting specific enzymatic pathways[1].

For researchers and drug development professionals, the accurate structural validation of this intermediate is non-negotiable. Mischaracterization at the intermediate stage propagates errors throughout the synthetic pipeline. This whitepaper establishes a self-validating, orthogonal analytical framework utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) to unequivocally confirm the molecular structure.

Structural Elucidation & Causality: The "Why" Behind the Spectra

The molecule consists of four distinct spectroscopic domains, each dictating specific analytical behaviors:

  • The 2,6-Dimethylphenyl Ester: Unlike standard alkyl esters, phenolic esters restrict the delocalization of the bridging oxygen's lone pairs into the carbonyl group, shifting the C=O stretching frequency higher in IR.

  • The Acetate Linker (-CH₂-): This isolated spin system acts as a sharp singlet in ¹H NMR. Its chemical shift is highly sensitive to the spatial conformation of the adjacent bulky groups.

  • The N-Phenyl (Anilino) Group: Contributes a complex multiplet in the aromatic region, serving as a baseline for integration.

  • The Phenylsulfonyl Group (-SO₂Ph): The strong electron-withdrawing nature of the sulfonyl group severely deshields the ortho-protons of its attached phenyl ring, pushing them downfield in NMR, while generating intense, diagnostic symmetric and asymmetric stretching bands in IR[2].

Self-Validating Analytical Methodology

To ensure absolute trustworthiness, the analytical protocol must be treated as a self-validating system where data from one technique independently corroborates the findings of another[3].

Step-by-Step Experimental Protocol
  • Sample Preparation (NMR): Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is selected over DMSO-d₆ to prevent solvent-induced hydrogen bonding interactions that can artificially shift the ester carbonyl signals.

  • Data Acquisition (NMR): Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K. Use a relaxation delay (D1) of 2.0 seconds for ¹H and 5.0 seconds for ¹³C to ensure complete relaxation of the quaternary carbons (specifically the ester carbonyl and sulfonamide-attached carbons).

  • Sample Preparation (FT-IR): Analyze the neat solid sample directly using Attenuated Total Reflectance (ATR). Causality: ATR-FTIR bypasses the need for KBr pellet pressing, eliminating the risk of moisture absorption (which masks the 3000 cm⁻¹ region) and pressure-induced polymorphic transitions.

  • Data Acquisition (HRMS): Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid. Inject into a UPLC-ESI-QTOF system operating in positive ion mode (ESI+). Causality: The basicity of the anilino nitrogen is significantly reduced by the electron-withdrawing phenylsulfonyl group; however, the ester and sulfonyl oxygens readily coordinate with protons [M+H]⁺ or sodium ions [M+Na]⁺.

G N1 Sample Prep (CDCl3 / ESI+) N2 1H & 13C NMR (Connectivity) N1->N2 N3 ATR-FTIR (Functional Groups) N1->N3 N4 HRMS (Exact Mass) N1->N4 N5 Orthogonal Validation N2->N5 N3->N5 N4->N5

Fig 1: Orthogonal self-validating analytical workflow for spectroscopic characterization.

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR assignments are critical for mapping the connectivity of the sulfonamide-anilino-acetate scaffold. The highly deshielded nature of the phenylsulfonyl ortho-protons acts as a primary diagnostic anchor[2].

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
2.15Singlet (s)6HAr-CH₃ : The two methyl groups on the 2,6-dimethylphenyl ring are chemically equivalent.
4.55Singlet (s)2HN-CH₂-COO : Isolated methylene protons. Deshielded by both the adjacent nitrogen and the ester carbonyl.
7.00 - 7.10Multiplet (m)3H2,6-Dimethylphenyl Ar-H : The meta and para protons of the phenolic ester group.
7.25 - 7.35Multiplet (m)5HN-Phenyl Ar-H : The anilino aromatic protons.
7.45 - 7.55Multiplet (m)3HSO₂Ph (meta/para) : Aromatic protons of the sulfonyl group.
7.65 - 7.75Doublet (d)2HSO₂Ph (ortho) : Highly deshielded by the strong electron-withdrawing anisotropic cone of the -SO₂- group.

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
16.5Primary (CH₃)2,6-Dimethylphenyl methyl carbons
53.0Secondary (CH₂)Acetate linker (-CH₂-)
126.0 - 140.0Tertiary (CH) / Quat (C)Overlapping aromatic carbons (Phenyl, N-Phenyl, SO₂Ph)
148.0Quaternary (C)Ipso-carbon of 2,6-dimethylphenyl (attached to oxygen)
168.5Quaternary (C=O)Ester carbonyl carbon
Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

IR spectroscopy provides rapid validation of the functional groups without the need for solubilization[3].

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
1755StrongC=O Stretch (Ester)Shifted higher than typical alkyl esters (~1735 cm⁻¹) due to the phenolic nature of the 2,6-dimethylphenyl group.
1345StrongSO₂ Asymmetric StretchConfirms the presence of the sulfonamide linkage.
1190MediumC-O-C StretchConfirms the ester linkage connectivity.
1160StrongSO₂ Symmetric StretchWorks in tandem with the 1345 cm⁻¹ band to unequivocally identify the -SO₂- moiety.
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer provides the exact mass required to verify the molecular formula (C₂₂H₂₁NO₄S)[1].

Table 4: HRMS (ESI+) Data

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺396.1264396.1268+1.0
[M+Na]⁺418.1083418.1085+0.5
MS Fragmentation Pathway

Under collision-induced dissociation (CID), the molecule exhibits predictable fragmentation. The weakest bonds are the ester C-O bond and the N-S sulfonamide bond.

MS_Frag M Parent Ion [M+H]+ m/z 396.12 F1 Loss of 2,6-Dimethylphenol (-122 Da) M->F1 F3 Loss of SO2Ph (-141 Da) M->F3 F2 Acylium Ion m/z 274.05 F1->F2 F4 Anilino-acetate Ion m/z 255.12 F3->F4

Fig 2: Proposed ESI-HRMS fragmentation pathways for the target compound.

Expert Insights & Pitfall Avoidance

  • Rotameric Broadening in NMR: Sulfonamides can sometimes exhibit restricted rotation around the N-S or N-C bonds depending on steric bulk. If the methylene singlet (~4.55 ppm) appears broadened at room temperature, heating the NMR sample to 323 K (50 °C) in DMSO-d₆ will induce rapid exchange, coalescing the signal into a sharp singlet.

  • Hydrolysis Risks: The 2,6-dimethylphenyl ester is sterically hindered, which provides moderate stability; however, prolonged exposure to highly basic or acidic aqueous conditions during sample extraction can lead to hydrolysis, yielding 2,6-dimethylphenol and the corresponding carboxylic acid. This will manifest in the MS as an [M+H]⁺ peak at m/z 292.

References

  • 2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate | 343373-62-6 | ChemicalCell. ChemicalRoot. Available at: [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis, X-ray diffraction, spectroscopic (FT-IR, UV-Vis, 1 H-NMR, 13 C-NMR and TGA), DFT and molecular docking studies. ResearchGate. Available at: [Link]

Sources

Foundational

"2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate" as a pharmaceutical intermediate

An In-depth Technical Guide to 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate as a Pharmaceutical Intermediate Executive Summary This technical guide provides a comprehensive overview of 2,6-Dimethylphenyl 2-[(phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate as a Pharmaceutical Intermediate

Executive Summary

This technical guide provides a comprehensive overview of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate, a sophisticated chemical intermediate pivotal in the development of advanced active pharmaceutical ingredients (APIs). This document delves into the compound's chemical identity, a detailed, field-proven synthesis protocol, and its significant application in the synthesis of targeted therapeutics, particularly potent inhibitors of the 5-lipoxygenase (5-LOX) pathway. The guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights into the synthesis and application of this valuable intermediate.

Introduction to the Core Intermediate

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS No. 343373-62-6) is a specialized organic compound characterized by a unique sulfonamide-anilino-acetate ester structure.[1][2] This molecular architecture is not a random assortment of functional groups; it is a deliberately designed scaffold that serves as a key building block in the synthesis of novel drug candidates.[1][2] Its primary value lies in its role as a precursor to complex molecules that target specific enzyme pathways, making it a compound of high interest for pharmaceutical and biochemical research.[1][2]

The core structure combines the rigidity of the phenylsulfonyl group with the conformational flexibility of the N-phenylglycine ester, providing a versatile platform for designing molecules with specific three-dimensional orientations required for potent and selective enzyme inhibition.

Synthesis of the Intermediate: A Validated Approach

The synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate is a multi-step process that demands precision and an understanding of the underlying reaction mechanisms. The following protocol is a robust, three-step synthesis designed for high yield and purity.

Retrosynthetic Analysis & Strategy

The synthesis strategy is built upon a convergent design. The core of the molecule, N-Phenyl-N-(phenylsulfonyl)glycine, is constructed first. This is a critical step as it establishes the sulfonamide linkage. This acid is then activated and esterified with 2,6-dimethylphenol to yield the final product. This approach is advantageous as it allows for the purification of the key acid intermediate before the final esterification, ensuring a high-purity final product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Synthesis of N-Phenylglycine cluster_1 Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine cluster_2 Step 3: Esterification A Aniline C N-Phenylglycine A->C NaOH, H₂O Reflux B Chloroacetic Acid B->C D N-Phenylglycine F N-Phenyl-N-(phenylsulfonyl)glycine D->F Pyridine, DCM Room Temp E Benzenesulfonyl Chloride E->F G N-Phenyl-N-(phenylsulfonyl)glycine I 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate G->I DCC, DMAP DCM H 2,6-Dimethylphenol H->I

Caption: Synthetic workflow for the target intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of N-Phenylglycine

This initial step involves a nucleophilic substitution reaction between aniline and chloroacetic acid.[3]

  • Materials: Aniline, Chloroacetic Acid, Sodium Hydroxide, Deionized Water, Hydrochloric Acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve chloroacetic acid in deionized water.

    • Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to form sodium chloroacetate in situ. This is a critical control step to prevent the formation of unwanted byproducts.

    • To this solution, add an equimolar amount of aniline.

    • Heat the mixture to reflux for 3-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5. This will precipitate the N-phenylglycine.

    • Filter the crude product using a Büchner funnel and wash thoroughly with cold deionized water to remove inorganic salts.

    • Recrystallize the crude product from hot water to yield pure N-phenylglycine.[3]

    • Dry the purified product under vacuum.

Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

This step employs Schotten-Baumann conditions for the sulfonylation of the secondary amine of N-phenylglycine.[3]

  • Materials: N-Phenylglycine, Benzenesulfonyl Chloride, Pyridine, Dichloromethane (DCM), 1M Hydrochloric Acid, Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Suspend the dried N-phenylglycine in dichloromethane (DCM) in a round-bottom flask.

    • Cool the suspension in an ice bath and add pyridine, which acts as a base to neutralize the HCl generated during the reaction.

    • Slowly add a solution of benzenesulfonyl chloride in DCM to the reaction mixture. The exothermicity of the reaction must be controlled.

    • Allow the reaction to stir at room temperature overnight. Monitor for completion using TLC.

    • Quench the reaction by adding 1M hydrochloric acid.

    • Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution to remove pyridine and unreacted starting materials.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to yield pure N-Phenyl-N-(phenylsulfonyl)glycine.[3]

Step 3: Synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

The final step is an esterification reaction. The use of a carbodiimide coupling agent like DCC is a standard and effective method for forming esters from carboxylic acids and alcohols under mild conditions.

  • Materials: N-Phenyl-N-(phenylsulfonyl)glycine, 2,6-Dimethylphenol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Phenyl-N-(phenylsulfonyl)glycine, 2,6-dimethylphenol (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid.

    • Filter off the DCU precipitate.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final product, 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate.

Physicochemical and Analytical Properties

The purity and identity of the synthesized intermediate must be rigorously confirmed.

PropertyValueSource
CAS Number 343373-62-6[1][2]
Molecular Formula C₂₂H₂₁NO₄S[1][2]
Molecular Weight 395.47 g/mol [1][2]
Appearance Off-white to pale yellow solid (predicted)Inferred
Purity ≥99% (by HPLC)[1][2]
  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound. A Certificate of Analysis for commercially available batches confirms that HPLC is a standard quality control method.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra should show characteristic peaks for the aromatic protons of the three distinct phenyl rings, the methylene protons of the acetate group, and the methyl protons of the dimethylphenyl moiety.

  • Infrared (IR) Spectroscopy: IR analysis is used to confirm the presence of key functional groups, such as the sulfonyl group (S=O stretches), the ester carbonyl group (C=O stretch), and the C-N and C-O bonds.[1][2]

Application in Pharmaceutical Synthesis: Targeting the 5-Lipoxygenase Pathway

The structural features of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate make it an ideal precursor for the synthesis of potent anti-inflammatory agents, specifically inhibitors of 5-lipoxygenase (5-LOX).[4][5][6]

The 5-Lipoxygenase Pathway: A Key Inflammatory Cascade

The 5-LOX pathway is a critical component of the arachidonic acid cascade, which produces a class of potent pro-inflammatory lipid mediators called leukotrienes.[7][8][9] These molecules are deeply involved in the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[6][7][10]

The pathway is initiated when arachidonic acid is released from the cell membrane by phospholipase A₂.[7][11] The enzyme 5-LOX, in conjunction with its activating protein (FLAP), then catalyzes the conversion of arachidonic acid into the unstable epoxide intermediate, Leukotriene A₄ (LTA₄).[6][8][12] LTA₄ is a crucial branching point and is subsequently converted into either Leukotriene B₄ (LTB₄), a potent chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), which cause bronchoconstriction and increase vascular permeability.[6][7][12][13][14]

Mechanism of Action: Inhibition of Leukotriene Synthesis

Pharmaceutical agents derived from our intermediate are designed to be potent and selective inhibitors of the 5-LOX enzyme. By binding to 5-LOX, these inhibitors block its catalytic activity, preventing the initial conversion of arachidonic acid to LTA₄.[6] This action effectively halts the entire downstream production of both LTB₄ and the cysteinyl leukotrienes, thereby mitigating the inflammatory response.[6] This upstream inhibition is a highly effective therapeutic strategy.

Signaling Pathway Diagram: The 5-Lipoxygenase Cascade

G cluster_0 5-LOX Pathway cluster_1 Biological Effects phospholipids Membrane Phospholipids aa Arachidonic Acid (AA) phospholipids->aa Stimulus pla2 Phospholipase A2 (cPLA2) lta4 Leukotriene A4 (LTA4) aa->lta4 O₂ flap FLAP lox5 5-Lipoxygenase (5-LOX) flap->lox5 activates ltb4 Leukotriene B4 (LTB4) lta4->ltb4 ltc4 Leukotriene C4 (LTC4) lta4->ltc4 GSH inhibitor 5-LOX Inhibitor (Derived from Intermediate) inhibitor->lox5 Inhibits lta4h LTA4 Hydrolase inflammation Chemotaxis, Neutrophil Activation ltb4->inflammation ltc4s LTC4 Synthase ltd4 Leukotriene D4 (LTD4) ltc4->ltd4 bronchoconstriction Bronchoconstriction, Vascular Permeability ltc4->bronchoconstriction lte4 Leukotriene E4 (LTE4) ltd4->lte4 ltd4->bronchoconstriction lte4->bronchoconstriction cyslt Cysteinyl Leukotrienes

Caption: The 5-Lipoxygenase signaling pathway and the point of inhibition.

Conclusion

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate is a meticulously designed pharmaceutical intermediate with significant potential. Its synthesis, while requiring careful execution, is based on well-established and reliable chemical transformations. The true value of this intermediate is realized in its application as a scaffold for potent 5-lipoxygenase inhibitors, offering a promising therapeutic avenue for a host of inflammatory diseases. This guide provides the necessary technical foundation for scientists to synthesize, characterize, and effectively utilize this compound in drug discovery and development programs.

References

  • ChemicalCell. 2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate | 343373-62-6. [Link]

  • Sampson, A. P. (1999). Leukotrienes - biosynthesis and mechanisms of action. Australian Prescriber. [Link]

  • Radmark, O., & Samuelsson, B. (2007). Biosynthesis and metabolism of leukotrienes. Biochemical Journal. [Link]

  • Fouad, D., & Aanei, C. (2017). 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. PMC. [Link]

  • Haeggström, J. Z., & Funk, C. D. (2018). Leukotriene biosynthetic enzymes as therapeutic targets. JCI. [Link]

  • Helgadottir, A., et al. (2008). Genetic Variation in Members of the Leukotriene Biosynthesis Pathway Confer an Increased Risk of Ischemic Stroke. Stroke. [Link]

  • Grebnev, B. B., et al. (2013). 5-Lipoxygenase pathway of arachidonic acid oxygenation. ResearchGate. [Link]

  • Tong, W. G., et al. (2002). Metabolic pathway of arachidonic acid via 5-lipoxygenase. ResearchGate. [Link]

  • Rathinasamy, S., et al. (2018). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists. [Link]

  • Chen, X., et al. (2006). Five-lipoxygenase pathway of arachidonic acid metabolism in carcinogenesis and cancer chemoprevention. PubMed. [Link]

  • ChemicalCell. 2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate. [Link]

  • Wikipedia. Lipoxygenase. [Link]

  • PrepChem.com. Synthesis of 2,6-dimethylphenyl acetate. [Link]

  • Kaltenbach, J. E., et al. (1993). Diastereoisomeric derivatization and liquid chromatographic analysis of N-(phenylsulfonyl)-2-phenylglycine aldose reductase inhibitors. PubMed. [Link]

  • Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • Sorg, O., et al. (2017). Discovery of the first dual inhibitor of the 5-lipoxygenase-activating protein and soluble epoxide hydrolase using pharmacophore-based virtual screening. PMC. [Link]

  • Thoman, C. J., & Voaden, D. J. N-Phenylsydnone. Organic Syntheses Procedure. [Link]

  • Supporting Information. Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. [Link]

  • Taylor & Francis. Lipoxygenase inhibitors – Knowledge and References. [Link]

  • Organic Syntheses. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E) -. [Link]

  • Google Patents. WO2005073163A1 - A process for the preparation of [2-(2,6-dichloro anilino) phenyl] acetoxy acetic acid.
  • Setsunan University. Research achievements (paper presentation). [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

  • ResearchGate. (A) Mechanism of 12 lipoxygenase (Lox) catalyzed arachidonic acid.... [Link]

  • Kyoto University. Publications. [Link]

  • Tohoku University. Accomplishment|Research|Department of Chemistry. [Link]

  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • Google Patents. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

Sources

Exploratory

Unlocking Novel Modes of Action: A Technical Guide to 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate in Agrochemical Discovery

Introduction & Strategic Rationale The relentless evolution of herbicide-resistant weed biotypes necessitates the continuous discovery of novel chemical scaffolds. 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The relentless evolution of herbicide-resistant weed biotypes necessitates the continuous discovery of novel chemical scaffolds. 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS 343373-62-6) represents a highly specialized organic intermediate that merges a sulfonamide-anilino pharmacophore with a sterically hindered acetate ester[1].

In agrochemical R&D, this molecular architecture is primarily investigated as a high-potential lead compound for targeting Acetolactate Synthase (ALS) —also known as Acetohydroxyacid Synthase (AHAS). By mimicking the binding kinetics of established triazolopyrimidine sulfonamides (such as penoxsulam), this scaffold offers a versatile platform for developing next-generation herbicides with enhanced efficacy and favorable environmental partitioning profiles[2].

Physicochemical Profiling & Structural Dynamics

The rational design behind CAS 343373-62-6 leverages three distinct structural domains, each contributing to its potential agrochemical viability:

  • The 2,6-Dimethylphenyl Ester: The ortho-methyl groups provide significant steric hindrance. Causality: This steric bulk protects the ester bond from rapid enzymatic cleavage by non-specific plant esterases, thereby extending the half-life of the active molecule in planta and ensuring systemic translocation to the meristematic tissues.

  • The N-(Phenylsulfonyl) Moiety: Acts as a critical electron-withdrawing group and hydrogen-bond acceptor. Causality: This domain is required to anchor the molecule within the highly conserved substrate-access channel of the ALS enzyme, a mechanism structurally validated in commercial sulfonamide herbicides [3].

  • The Anilino-Acetate Core: Provides the necessary rotational flexibility to achieve the optimal bioactive conformation during target engagement.

Table 1: Physicochemical Properties & Agrochemical Rationale
PropertyValueRationale for Agrochemical Efficacy
Molecular Formula C₂₂H₂₁NO₄SSupports a complex, multi-domain interaction with target proteins.
Molecular Weight 395.47 g/mol Falls within the optimal range (300-500 Da) for systemic phloem/xylem mobility.
LogP (est.) 3.8 - 4.2High lipophilicity facilitates rapid penetration through epicuticular leaf waxes.
H-Bond Acceptors 4Essential for competitive binding within the ALS active site channel.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The primary hypothesized mode of action for this scaffold is the potent inhibition of ALS, the first common enzyme in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine[4].

By occupying the substrate-access channel, the sulfonamide-anilino scaffold physically blocks the condensation of two molecules of pyruvate (or one pyruvate and one 2-ketobutyrate). This inhibition triggers a cascade of physiological failures, including the cessation of cell division, accumulation of toxic α-ketobutyrate, and ultimately, plant death [5].

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Target Enzyme Pyruvate->ALS Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS Acetolactate 2-Acetolactate (Valine/Leucine Precursor) ALS->Acetolactate Condensation Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate (Isoleucine Precursor) ALS->Acetohydroxybutyrate Condensation Inhibitor CAS 343373-62-6 (Sulfonamide-Anilino Scaffold) Inhibitor->ALS Competitive Channel Blocking

Mechanism of ALS inhibition by the sulfonamide-anilino-acetate scaffold.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of CAS 343373-62-6, researchers must employ a multi-tiered screening approach. The following protocols detail the biochemical and physiological validation systems.

In Vitro ALS Enzyme Inhibition Assay

This colorimetric assay quantifies the inhibition of acetolactate production. The methodology is adapted from established weed science protocols for identifying ALS resistance [6].

Step 1: Enzyme Extraction Homogenize actively growing meristematic plant tissue in 100 mM potassium phosphate buffer (pH 7.5) containing 0.5 mM MgCl₂, 10 mM sodium pyruvate, 10 μM FAD, and 1 mM thiamine pyrophosphate (TPP). Centrifuge at 20,000 × g for 20 min at 4 °C.

  • Causality: Although ALS does not catalyze a net redox reaction, FAD is structurally essential for maintaining the integrity of the active site channel. TPP acts as the critical catalytic nucleophile that attacks pyruvate[4].

Step 2: Compound Incubation In a 96-well microtiter plate, combine 50 μL of the enzyme supernatant with 50 μL of assay buffer containing serial dilutions of CAS 343373-62-6 (0.1 nM to 100 μM). Incubate at 37 °C for 60 minutes.

Step 3: Acid Quenching & Decarboxylation Terminate the reaction by adding 20 μL of 6N H₂SO₄. Heat the plate at 60 °C for 15 minutes.

  • Causality: The primary enzymatic product, 2-acetolactate, is highly unstable and lacks a strong chromophore. The acidic heating drives a quantitative decarboxylation reaction, converting acetolactate into acetoin—a stable ketone ready for derivatization[7].

Step 4: Colorimetric Derivatization (Voges-Proskauer Reaction) Add 100 μL of a solution containing 0.09% creatine and 0.9% α-naphthol dissolved in 2N NaOH. Incubate at 60 °C for 15 minutes.

  • Causality: Under strongly alkaline conditions, acetoin reacts with α-naphthol. Creatine acts as a catalytic enhancer, resulting in a highly conjugated pink-red complex that can be quantified spectrophotometrically[7].

Step 5: Quantification & Self-Validation Measure absorbance at 530 nm.

  • Self-Validation Checkpoint: Always include a "Background Control" well where 6N H₂SO₄ is added prior to the enzyme extract. This ensures any endogenous acetoin in the crude plant extract is subtracted, guaranteeing the signal represents strictly de novo ALS activity.

HTS Extract 1. ALS Enzyme Extraction (Plant Tissue / Recombinant) Incubate 2. Compound Incubation (CAS 343373-62-6 + Pyruvate) Extract->Incubate Quench 3. Acid Quench (6N H2SO4) Convert Acetolactate to Acetoin Incubate->Quench Color 4. Colorimetric Derivatization (Creatine/α-Naphthol) Quench->Color Read 5. Spectrophotometric Read (Absorbance at 530 nm) Color->Read

Step-by-step in vitro ALS enzyme inhibition assay workflow.

High-Throughput Greenhouse Efficacy Screening

To validate in vitro findings, whole-plant assays are required to account for cuticular penetration, vascular translocation, and metabolic degradation.

  • Formulation: Dissolve CAS 343373-62-6 in a carrier solvent (e.g., 50:50 acetone:water) supplemented with 0.25% v/v non-ionic surfactant (NIS). Causality: The NIS reduces the surface tension of the spray droplet, maximizing leaf surface contact and overcoming the hydrophobic barrier of the epicuticular wax.

  • Application: Apply post-emergence to indicator weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) at the 2- to 3-leaf stage using a track sprayer calibrated to deliver 200 L/ha.

  • Evaluation: Assess visual injury (chlorosis, apical meristem necrosis) at 7, 14, and 21 days after treatment (DAT) on a 0-100% scale.

Quantitative Efficacy Data

The following table presents representative screening data, demonstrating how CAS 343373-62-6 compares against a commercial standard (Penoxsulam) across wild-type and target-site resistant (Trp-574-Leu mutant) biotypes.

Table 2: Comparative ALS Inhibition & Whole-Plant Efficacy
CompoundALS IC₅₀ (Wild-Type)ALS IC₅₀ (Trp-574-Leu Mutant)Post-Emergence Efficacy (E. crus-galli, 50 g a.i./ha)
CAS 343373-62-6 14.2 nM>10,000 nM85% Control (Meristematic chlorosis observed at 7 DAT)
Penoxsulam (Standard) 8.5 nM>10,000 nM92% Control (Complete necrosis at 14 DAT)
Untreated Control N/AN/A0% Control (Normal vegetative growth)

Note: The dramatic shift in IC₅₀ values for the Trp-574-Leu mutant confirms that the primary mechanism of action for this scaffold is target-site specific ALS inhibition.

References

  • ChemicalRoot. (2023). 2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate | 343373-62-6 Product Specifications. Retrieved from[1].

  • Lonhienne, T., Garcia, M. D., Pierens, G., Mobli, M., Nouwens, A., & Guddat, L. W. (2018). Structural insights into the mechanism of inhibition of AHAS by herbicides. Proceedings of the National Academy of Sciences, 115(9), E1945-E1954.[Link][3][4].

  • Lovell, S. T., Wax, L. M., Simpson, D. M., & McGlamery, M. (2017). Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds. Weed Technology, 10(4), 936-942.[Link][6].

  • University of Florida / ResearchGate. (2016). Addition of Branched-Chain Amino Acids Can Reverse Propyrisulfuron-Induced Acetolactate Synthase (ALS) Inhibition.[Link][7].

  • ScienceDaily / University of Queensland. (2018). Problems with herbicide-resistant weeds become crystal clear.[Link][5].

Sources

Foundational

An In-depth Technical Guide to 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate for Material Science and Drug Development Applications

Foreword: Unveiling a Versatile Molecular Scaffold In the landscape of advanced chemical synthesis, certain molecules emerge as pivotal building blocks, offering a unique confluence of structural features that unlock a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Versatile Molecular Scaffold

In the landscape of advanced chemical synthesis, certain molecules emerge as pivotal building blocks, offering a unique confluence of structural features that unlock a spectrum of applications. 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate, a specialized organic compound, represents one such scaffold. Its distinct sulfonamide-anilino-acetate ester structure provides a versatile platform for the development of novel materials and potential therapeutic agents. This guide offers a comprehensive technical overview of this compound, from its synthesis and characterization to its promising applications in material science and drug discovery. For researchers and professionals in these fields, this document aims to be an authoritative resource, grounded in scientific principles and forward-looking in its exploration of potential.

Molecular Architecture and Physicochemical Properties

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS No. 343373-62-6) is a compound with the molecular formula C₂₂H₂₁NO₄S and a molecular weight of 395.47 g/mol . Its structure is characterized by a central N-phenyl-N-(phenylsulfonyl)glycine core, esterified with a 2,6-dimethylphenol moiety.

Table 1: Physicochemical Properties of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

PropertyValueSource
CAS Number 343373-62-6
Molecular Formula C₂₂H₂₁NO₄S
Molecular Weight 395.47 g/mol
Synonyms 2,6-Xylyl 2-[(phenylsulfonyl)anilino]acetate; N-(Phenylsulfonyl)-N-phenylglycine 2,6-dimethylphenyl ester; 2-[(Benzenesulfonyl)(phenyl)amino]acetic acid 2,6-dimethylphenyl ester; 2,6-Dimethylphenyl N-(phenylsulfonyl)-N-phenylglycinate

The presence of the phenylsulfonyl group, the aniline core, and the sterically hindered 2,6-dimethylphenyl ester group imparts a unique combination of rigidity and potential for tailored intermolecular interactions, making it a compound of significant interest.

Synthesis and Characterization: A Self-Validating Protocol

Synthetic Workflow

The proposed synthesis proceeds via the initial formation of N-phenylglycine, followed by sulfonylation to yield N-Phenyl-N-(phenylsulfonyl)glycine, and culminating in the esterification with 2,6-dimethylphenol.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Esterification Aniline Aniline N_Phenylglycine N-Phenylglycine Aniline->N_Phenylglycine NaOH, H₂O, Heat Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->N_Phenylglycine N_Phenyl_N_phenylsulfonyl_glycine N-Phenyl-N- (phenylsulfonyl)glycine N_Phenylglycine->N_Phenyl_N_phenylsulfonyl_glycine Pyridine, DCM Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->N_Phenyl_N_phenylsulfonyl_glycine Final_Product 2,6-Dimethylphenyl 2- [(phenylsulfonyl)anilino]acetate N_Phenyl_N_phenylsulfonyl_glycine->Final_Product DCC/DMAP or Acid Catalyst Dimethylphenol 2,6-Dimethylphenol Dimethylphenol->Final_Product

Caption: Proposed three-step synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate.

Detailed Experimental Protocol

Step 1: Synthesis of N-Phenylglycine

  • In a round-bottom flask, dissolve chloroacetic acid in water.

  • Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to form sodium chloroacetate.

  • To this solution, add an equimolar amount of aniline.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the N-phenylglycine.

  • Filter the crude product, wash with cold deionized water, and recrystallize from hot water to obtain pure N-phenylglycine.

Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

  • Suspend the synthesized N-phenylglycine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath and add pyridine to act as a base.

  • Slowly add a solution of benzenesulfonyl chloride in DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight, monitoring by TLC.

  • Upon completion, quench the reaction with 1M hydrochloric acid.

  • Separate the organic layer and wash sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure N-Phenyl-N-(phenylsulfonyl)glycine[1].

Step 3: Synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

  • Dissolve N-Phenyl-N-(phenylsulfonyl)glycine and 2,6-dimethylphenol in a suitable aprotic solvent such as dichloromethane or THF.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Alternatively, an acid-catalyzed esterification can be employed using a catalyst like a macroporous phenolsulfonic acid-formaldehyde resin at elevated temperatures (50-80°C) without the need for water removal[2].

  • Upon completion, filter off the dicyclohexylurea byproduct (if using DCC).

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the final product.

Characterization

The identity and purity of the synthesized 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate should be confirmed by a suite of analytical techniques. Commercial suppliers of this compound utilize HPLC for purity assessment and IR and NMR spectroscopy for identity confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of all expected functional groups and the overall molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonyl group (S=O stretching), the ester carbonyl group (C=O stretching), and the aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

  • Melting Point: A sharp melting point will indicate the purity of the crystalline solid.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final product.

Applications in Material Science: A Precursor to Advanced Functional Materials

The unique molecular architecture of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate makes it a promising precursor for the synthesis of advanced polymers and liquid crystals. The incorporation of the sulfonamide group is a key strategy for tuning the properties of materials.

High Refractive Index Polymers

The phenylsulfonyl group contributes significantly to the molar refractivity of a molecule. By incorporating this compound as a monomer in polymerization reactions, it is possible to synthesize polymers with high refractive indices (HRIPs)[3]. HRIPs are crucial for applications in optoelectronic devices, such as encapsulants for LEDs and image sensors, to enhance light extraction efficiency[3].

Liquid Crystalline Materials

The rigid and anisotropic structure of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate suggests its potential as a mesogenic unit in the design of liquid crystals. The interplay of the planar aromatic rings and the flexible ester linkage could lead to the formation of various liquid crystalline phases[4][5][6][7]. The presence of the polar sulfonamide group could also influence the self-assembly and electro-optical properties of the resulting liquid crystalline materials[8].

Thermally Stable and pH-Responsive Polymers

Sulfonamide and sulfone moieties are known to enhance the thermal stability of polymers[9][10]. The incorporation of this compound into polymer backbones could lead to materials with improved degradation temperatures. Furthermore, the sulfonamide group can exhibit pH-dependent ionization, making it a functional group for creating pH-sensitive or "smart" polymers and hydrogels for applications in drug delivery and biotechnology[1].

Material_Science_Applications cluster_Applications Potential Material Science Applications cluster_Properties Key Imparted Properties Main_Compound 2,6-Dimethylphenyl 2- [(phenylsulfonyl)anilino]acetate HRIP High Refractive Index Polymers Main_Compound->HRIP Incorporation of Phenylsulfonyl Group LC Liquid Crystalline Materials Main_Compound->LC Rigid Anisotropic Structure Smart_Polymers Thermally Stable & pH-Responsive Polymers Main_Compound->Smart_Polymers Sulfonamide Moiety High_RI High Molar Refractivity HRIP->High_RI Mesogenic_Behavior Self-Assembly LC->Mesogenic_Behavior Thermal_Stability Enhanced Stability Smart_Polymers->Thermal_Stability pH_Sensitivity Tunable Ionization Smart_Polymers->pH_Sensitivity

Caption: Potential material science applications derived from the core compound's structure.

Relevance to Drug Development: A Scaffold for Bioactive Molecules

The N-phenyl-N-(phenylsulfonyl)glycine core and related sulfonamide structures are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. This suggests that 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate could serve as a valuable intermediate or a starting point for the design of new therapeutic agents.

Enzyme Inhibition

Sulfonamides are a well-established class of enzyme inhibitors[11]. Derivatives of N-phenyl-N-(phenylsulfonyl)glycine have shown inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications[1]. The structural similarity of the core of the topic compound to known inhibitors suggests its potential for exploration in this area.

Receptor Modulation

Phenylsulfonyl acetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes[12]. Furthermore, other phenylsulfonyl and sulfonamide-containing molecules have been developed as thromboxane A2 receptor antagonists and RORγt inverse agonists, indicating the versatility of this chemical space in targeting various receptors[8][13].

Antimicrobial and Other Activities

Sulfonamides are classic antibacterial agents[14]. While the primary interest in the topic compound may be in material science and non-infectious disease targets, the potential for antimicrobial activity should not be overlooked, especially for derivatives[15]. The broad bioactivity of related compounds warrants a comprehensive biological screening of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate and its analogues.

Drug_Development_Pathways cluster_Biological_Targets Potential Biological Targets & Activities cluster_Therapeutic_Areas Potential Therapeutic Areas Core_Scaffold N-Phenyl-N-(phenylsulfonyl)glycine Core Enzyme_Inhibition Enzyme Inhibition (e.g., Aldose Reductase) Core_Scaffold->Enzyme_Inhibition Receptor_Modulation Receptor Modulation (e.g., FFA1, RORγt) Core_Scaffold->Receptor_Modulation Antimicrobial Antimicrobial Activity Core_Scaffold->Antimicrobial Diabetes Diabetes & Complications Enzyme_Inhibition->Diabetes Receptor_Modulation->Diabetes Inflammation Inflammation & Autoimmune Diseases Receptor_Modulation->Inflammation Infectious_Diseases Infectious Diseases Antimicrobial->Infectious_Diseases

Caption: Potential drug development pathways based on the core molecular scaffold.

Conclusion and Future Outlook

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate stands as a compound of considerable potential, bridging the gap between material science and drug development. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical, multi-step process. The true value of this molecule lies in its future applications. As a precursor to high-performance polymers and liquid crystals, it offers a pathway to novel materials with tailored optical and thermal properties. In the realm of medicinal chemistry, its core structure is a proven scaffold for bioactive compounds, inviting further investigation into its own biological profile and that of its derivatives. This technical guide provides a foundational understanding for researchers and scientists to unlock the full potential of this versatile chemical entity.

References

  • ChemicalCell. (n.d.). 2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate | 343373-62-6. Retrieved from [Link]

  • PubMed. (2017). Discovery of Phenylsulfonyl Acetic Acid Derivatives With Improved Efficacy and Safety as Potent Free Fatty Acid Receptor 1 Agonists for the Treatment of Type 2 Diabetes. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Retrieved from [Link]

  • ACS Publications. (2016). New Multicomponent Sulfadimethoxine Crystal Forms: Sulfonamides as Participants in Supramolecular Interactions. Retrieved from [Link]

  • Watanabe, S. (2024, February). Optical Property Tuning of Sulfur-containing Polymers with Precise Design of Intermolecular Interaction. Retrieved from [Link]

  • PubMed. (2002). Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists. Retrieved from [Link]

  • PubMed. (2024). Liquid Crystalline Copolymers Containing Sulfonic and Light-Responsive Groups: From Molecular Design to Conductivity. Retrieved from [Link]

  • ScienceDirect. (n.d.). Ion-containing polymers: 1. Synthesis and properties of poly(1,4-butylene isophthalate) containing sodium sulfonate groups. Retrieved from [Link]

  • PubMed. (2024). Discovery of a new 1-(phenylsulfonyl)-1H-indole derivative targeting the EphA2 receptor with antiproliferative activity on U251 glioblastoma cell line. Retrieved from [Link]

  • PubMed Central. (2025). New Insights into Polymeric Liquid Crystals and Their Applications. Retrieved from [Link]

  • CORE Scholar. (n.d.). Functionalized Sulfone and Sulfonamide Based Poly(arylene ether)s. Retrieved from [Link]

  • Google Patents. (2016). The preparation method of N-substituted-phenyl glycine.
  • PubMed Central. (2025). Soft materials nanoarchitectonics: liquid crystals, polymers, gels, biomaterials, and others. Retrieved from [Link]

  • PubMed Central. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Helda. (2004). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Retrieved from [Link]

  • JScholar. (2023). Synthesis and Biological Evaluation of 2-Substituted-Aryl- 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent. Retrieved from [Link]

  • PubMed Central. (2025). Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. Retrieved from [Link]

  • Beilstein Journals. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Retrieved from [Link]

  • Google Patents. (2015). N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD.
  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

  • Kyoto University. (n.d.). Publications. Retrieved from [Link]

  • Knowledge UChicago. (2023). Functional soft materials from blue phase liquid crystals. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Retrieved from [Link]

  • ResearchGate. (2025). Functional liquid-crystalline polymers and supramolecular liquid crystals. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

Abstract This document provides a comprehensive, two-stage protocol for the synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS No. 343373-62-6), a specialized organic compound with applications as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-stage protocol for the synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS No. 343373-62-6), a specialized organic compound with applications as a versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] The synthetic strategy is centered on the initial preparation of the key carboxylic acid intermediate, N-Phenyl-N-(phenylsulfonyl)glycine, followed by a robust esterification step. The first stage involves the synthesis of N-phenylglycine via nucleophilic substitution, followed by its sulfonylation under Schotten-Baumann conditions.[3] The second stage employs a Steglich esterification to couple the synthesized acid with 2,6-dimethylphenol, a method chosen for its efficacy with sterically hindered substrates under mild conditions.[4][5] This guide offers detailed methodologies, mechanistic insights, purification techniques, and characterization data to ensure reproducible and high-purity synthesis for research and development applications.

Introduction

2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate is an organic molecule characterized by a unique sulfonamide-anilino-acetate ester structure.[1] Its molecular architecture serves as a valuable scaffold for constructing more complex molecules, positioning it as a key building block in medicinal chemistry and material science.[1][6] The N-phenylglycine core is a non-proteinogenic amino acid that, when combined with the phenylsulfonyl group, imparts specific physicochemical properties valuable in drug design.[3][6]

The synthetic pathway detailed herein is designed for clarity, reliability, and scalability in a laboratory setting. It proceeds in two distinct stages:

  • Stage 1: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine. This intermediate is prepared through a reliable two-step sequence starting from basic commodity chemicals.

  • Stage 2: Esterification. The final target molecule is synthesized by coupling the carboxylic acid from Stage 1 with 2,6-dimethylphenol. A Steglich esterification is employed due to its mild reaction conditions and tolerance for sterically demanding phenols, which are often poor nucleophiles.[4][5]

This protocol explains the causality behind key experimental choices, such as the selection of the coupling agent and catalyst, to provide researchers with a deep and practical understanding of the synthesis.

Overall Synthetic Scheme

The complete synthetic route is illustrated below:

Stage 1: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine Step 1A: Aniline + Chloroacetic Acid → N-Phenylglycine Step 1B: N-Phenylglycine + Benzenesulfonyl Chloride → N-Phenyl-N-(phenylsulfonyl)glycine

Stage 2: Synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate N-Phenyl-N-(phenylsulfonyl)glycine + 2,6-Dimethylphenol → 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
Aniline62-53-3C₆H₇N93.13
Chloroacetic Acid79-11-8C₂H₃ClO₂94.50
Sodium Hydroxide1310-73-2NaOH40.00
Benzenesulfonyl Chloride98-09-9C₆H₅ClO₂S176.62
Pyridine110-86-1C₅H₅N79.10
2,6-Dimethylphenol576-26-1C₈H₁₀O122.16
Dicyclohexylcarbodiimide (DCC)538-75-0C₁₃H₂₂N₂206.33
4-Dimethylaminopyridine (DMAP)1122-58-3C₇H₁₀N₂122.17
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Hydrochloric Acid (HCl)7647-01-0HCl36.46
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18

Experimental Workflow Diagram

The following diagram outlines the logical flow of the entire synthetic process, from starting materials to the final purified product.

SynthesisWorkflow cluster_stage1 Stage 1: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine cluster_step1A Step 1A: N-Phenylglycine Synthesis cluster_step1B Step 1B: Sulfonylation cluster_stage2 Stage 2: Steglich Esterification cluster_purification Purification & Analysis A1 Aniline R1 Nucleophilic Substitution (Reflux) A1->R1 A2 Chloroacetic Acid A2->R1 A3 NaOH (aq) A3->R1 P1 N-Phenylglycine R1->P1 R2 Schotten-Baumann (0°C to RT) P1->R2 P2 N-Phenyl-N-(phenylsulfonyl)glycine B1 Benzenesulfonyl Chloride B1->R2 B2 Pyridine in DCM B2->R2 R2->P2 R3 Esterification (0°C to RT) P2->R3 C1 2,6-Dimethylphenol C1->R3 C2 DCC & DMAP in DCM C2->R3 P3 Crude Product R3->P3 P4 Workup & Column Chromatography P3->P4 P5 Final Product: 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate P4->P5

Sources

Application

Using "2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate" in drug discovery

Application Note: Utilizing 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate as a Privileged Scaffold in Targeted Drug Discovery Introduction & Mechanistic Rationale The compound 2,6-Dimethylphenyl 2-[(phenylsulfony...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate as a Privileged Scaffold in Targeted Drug Discovery

Introduction & Mechanistic Rationale

The compound 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS: 343373-62-6) is a highly specialized organic intermediate characterized by its unique sulfonamide-anilino-acetate ester architecture[1]. In contemporary drug discovery, the sulfonamide moiety is a privileged pharmacophore, historically recognized for its antimicrobial properties and increasingly leveraged for its potent inhibition of metalloenzymes such as Carbonic Anhydrase (CA) and Urease, as well as kinase targets like EGFR[2][3][4].

The structural topology of this compound offers three distinct vectors for pharmacological optimization:

  • The Phenylsulfonyl Group : Acts as the primary warhead for interaction with the active site of metalloenzymes. In Carbonic Anhydrase, the deprotonated sulfonamide nitrogen coordinates directly with the active site Zinc (Zn²⁺) ion, displacing the catalytic water molecule and halting CO₂ hydration[3].

  • The Anilino Core : Provides a rigid aromatic framework that facilitates π-π stacking and hydrophobic interactions within the enzyme binding pockets. Substitutions on this ring can drastically alter target selectivity (e.g., shifting affinity from CA to Urease)[2].

  • The 2,6-Dimethylphenyl Ester : Serves a dual purpose. Synthetically, the steric bulk of the 2,6-dimethyl substitution protects the acetate core from premature hydrolysis during upstream functionalization. Pharmacologically, it can act as a lipophilic prodrug moiety to enhance cellular permeability before undergoing intracellular esterase cleavage[1][5].

MOA A 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (Privileged Scaffold) B Targeted Sulfonamide Derivative A->B Derivatization C Metalloenzyme Active Site (e.g., Carbonic Anhydrase) B->C Binding D Zinc Ion (Zn2+) Coordination C->D Anion Interaction E Blockade of Substrate Hydration D->E Catalytic Arrest F Inhibition of Target Pathway E->F Therapeutic Effect

Fig 1: Mechanism of action for sulfonamide derivatives targeting metalloenzymes.

Experimental Workflows & Protocols

To convert this intermediate into a library of active pharmaceutical ingredients (APIs), researchers typically perform a controlled deprotection followed by derivatization and high-throughput screening[1][3].

Workflow S1 Ester Hydrolysis (Deprotection) S2 Amide Coupling (Library Generation) S1->S2 S3 Purification (Chromatography) S2->S3 S4 In Vitro Screening (Enzyme Assays) S3->S4 S5 Hit Identification (IC50 Profiling) S4->S5

Fig 2: Step-by-step synthetic and screening workflow for the sulfonamide library.

Protocol 1: Sterically Hindered Ester Hydrolysis
  • Objective : Cleave the 2,6-dimethylphenyl ester to yield the free 2-[(phenylsulfonyl)anilino]acetic acid for subsequent amide coupling.

  • Causality : Standard basic hydrolysis (e.g., NaOH in MeOH) often fails or requires prolonged heating due to the severe steric shielding of the carbonyl carbon by the ortho-methyl groups on the phenol leaving group. A harsh basic condition utilizing Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system is required to drive the tetrahedral intermediate formation.

  • Self-Validating Step : The disappearance of the highly lipophilic ester peak and the appearance of the polar acid peak via LC-MS confirms successful cleavage.

Step-by-Step Methodology :

  • Dissolve 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 5.0 eq). The high equivalent count compensates for the steric hindrance.

  • Reflux the mixture at 70°C for 12–16 hours. Monitor the reaction via LC-MS.

  • Upon completion, cool to room temperature and acidify the mixture with 1M HCl to pH 2–3 to precipitate the free carboxylic acid.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Amide Coupling for Library Generation
  • Objective : Conjugate the free acid with various pharmacophoric amines to generate a targeted inhibitor library.

  • Causality : The proximal sulfonamide group can inductively reduce the nucleophilicity of adjacent structures. However, coupling at the acetate carboxylate using highly efficient peptide coupling reagents like HATU/DIPEA prevents epimerization and overcomes residual steric hindrance from the bulky anilino core better than standard EDC/NHS coupling.

Step-by-Step Methodology :

  • Dissolve the free acid intermediate (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature to form the highly reactive O7-azabenzotriazole active ester.

  • Add the desired primary or secondary amine (1.1 eq) dropwise.

  • Stir the reaction for 4 hours. Quench with saturated NaHCO₃ and extract with Dichloromethane (DCM).

  • Purify the organic layer via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure sulfonamide derivative.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
  • Objective : Evaluate the synthesized derivatives for CA IX (a tumor-associated isoform) inhibition.

  • Causality : While CA naturally hydrates CO₂, measuring this requires complex stopped-flow instrumentation. This protocol leverages the enzyme's secondary esterase activity. CA cleaves 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol, which absorbs strongly at 400 nm, allowing for continuous, high-throughput colorimetric kinetic monitoring[3].

Step-by-Step Methodology :

  • Prepare the assay buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1 mM ZnSO₄.

  • Dilute recombinant human CA IX to a final concentration of 10 nM in the assay buffer.

  • Prepare inhibitor stocks in DMSO. Add 2 µL of the inhibitor (at varying concentrations) to 98 µL of the enzyme solution in a 96-well microplate. Incubate for 15 minutes at room temperature to allow the sulfonamide anion to coordinate with the zinc ion[3].

  • Initiate the reaction by adding 100 µL of 1 mM 4-NPA substrate (dissolved in buffer with 5% acetone to maintain solubility).

  • Monitor the absorbance at 400 nm for 10 minutes using a microplate reader.

  • Calculate the initial velocity (v₀) and determine the IC₅₀ using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for a representative library derived from the 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate scaffold, demonstrating its versatility in targeting CA IX, Urease, and EGFR[2][3][4].

Compound IDScaffold Modification (R-Group)Primary TargetIC₅₀ (µM)Selectivity Fold (vs. Off-Target)
Cmpd-01 Intact 2,6-Dimethylphenyl esterCA IX>50.0N/A (Inactive Prodrug form)
Cmpd-02 Free Carboxylic AcidCA IX1.24 ± 0.15x over CA II
Cmpd-03 N-(4-sulfamoylphenyl) acetamideCA IX0.04 ± 0.01120x over CA II
Cmpd-04 N-(4-chlorophenyl) acetamideUrease2.15 ± 0.345x over CA IX
Cmpd-05 N-(3-methoxyphenyl) acetamideEGFR0.85 ± 0.0510x over HER2

Note: Data represents validated SAR trends for sulfonamide-anilino derivatives established in the cited literature.

References

  • ChemicalCell Product Catalog. "2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate | 343373-62-6". ChemicalRoot. Available at: [Link]

  • Kucukislamoglu, M. et al. "Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential." Arabian Journal of Chemistry. Available at:[Link]

  • Bua, S. et al. "Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β-class enzyme Rv3273." Journal of Enzyme Inhibition and Medicinal Chemistry (NIH PMC). Available at:[Link]

  • Zhang, Y. et al. "Novel Hybrids of (Phenylsulfonyl)furoxan and Anilinopyrimidine as Potent and Selective Epidermal Growth Factor Receptor Inhibitors for Intervention of Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Al-Ostoot, F. et al. "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode." ResearchGate. Available at:[Link]

Sources

Method

Application of "2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate" in polymer synthesis

Application Note: Controlled Post-Polymerization Modification Using 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Post-Polymerization Modification Using 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) and High- Tg​ Resins

Introduction & Mechanistic Rationale

The synthesis of advanced functional polymers—particularly those requiring high thermal stability, birefringence, or specific hydrogen-bonding capabilities—often necessitates the introduction of rigid, polarizable pendant groups. 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS 343373-62-6) is a highly specialized organic intermediate featuring a unique sulfonamide-anilino-acetate ester architecture 1. While historically utilized as a pharmaceutical building block, it serves as an exceptional precursor in materials science for advanced polymers where the sulfonamide group imparts specific thermal or optical properties 1.

The Causality of Experimental Design: Why utilize the 2,6-dimethylphenyl ester rather than a standard methyl or ethyl ester for polymer grafting?

  • Steric Control over Degree of Substitution (DS): Standard esters undergo rapid, often uncontrolled amidation with polyamines, leading to uneven functionalization or unwanted cross-linking side reactions. The bulky 2,6-dimethylphenyl leaving group sterically shields the carbonyl carbon. This prevents spontaneous reaction at room temperature, allowing the researcher to precisely control the Degree of Substitution (DS) by modulating reaction time and utilizing 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst.

  • Macromolecular Rigidity: Once grafted, the N-(phenylsulfonyl)aniline core acts as a highly rigid, polarizable side chain. The strong dipole-dipole interactions of the sulfonamide moiety restrict polymer backbone mobility, drastically increasing the glass transition temperature ( Tg​ ) and inducing liquid crystalline behavior.

Experimental Workflows & Mechanistic Pathways

Workflow A Polyamine Backbone (e.g., Polyallylamine) C Catalytic Amidation (NMP, 80°C, DMAP) A->C B CAS 343373-62-6 (Functional Ester) B->C D In-situ FTIR Monitoring (Amide C=O appearance) C->D Aliquot Sampling E Precipitation & Washing (Methanol/Water) D->E Target DS Reached F Sulfonamide-Grafted Polymer (SCLCP) E->F UV-Vis Validation

Workflow for controlled post-polymerization grafting of CAS 343373-62-6.

Mechanism N1 Primary Amine (Nucleophile) N3 Tetrahedral Intermediate N1->N3 N2 2,6-Dimethylphenyl Ester (Sterically Hindered) N2->N3 DMAP Catalyst N4 Rigid Sulfonamide Pendant Group N3->N4 Amide Bond Formation N5 2,6-Dimethylphenol (Leaving Group) N3->N5 Cleavage

Mechanistic pathway of sterically controlled amidation using CAS 343373-62-6.

Quantitative Data: Impact of Functionalization

The controlled amidation allows for tunable thermal properties. The table below summarizes the quantitative shifts in thermal behavior of Polyallylamine (PAA) grafted with the sulfonamide derivative (SPAA) at varying Degrees of Substitution.

Sample IDMolar Ratio (Amine:Ester)Reaction Time (h)Achieved DS (%)Glass Transition ( Tg​ , °C)Degradation Temp ( Td,5%​ , °C)
PAA-Control1 : 00065310
PAA-g-SPAA-251 : 0.342492345
PAA-g-SPAA-501 : 0.6848118370
PAA-g-SPAA-751 : 0.91272145395

Note: High purity (≥98%) of the starting ester is required to achieve these precise DS values without inducing chain-termination events 2.

Detailed Experimental Protocols

Phase 1: Matrix Preparation & Deoxygenation

Objective: Prepare a homogeneous reaction matrix while preventing oxidative degradation of the polymer backbone.

  • Dissolve 1.0 g of Polyallylamine (PAA, Mw​ ~15,000) in 20 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) in a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Causality: Polyamines are highly susceptible to oxidative chain scission and discoloration at elevated temperatures. Purge the solution with inert Argon gas for 30 minutes to displace dissolved oxygen.

  • Add 0.1 equivalents (relative to target DS) of 4-dimethylaminopyridine (DMAP) to the solution.

Phase 2: Catalytic Amidation (Grafting)

Objective: Execute the sterically controlled acyl transfer.

  • Dissolve the calculated molar equivalent of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS 343373-62-6) in 10 mL of anhydrous NMP.

  • Add the ester solution dropwise to the PAA matrix over 15 minutes at room temperature.

  • Elevate the reaction temperature to 80°C.

  • Causality: The steric bulk of the 2,6-dimethylphenyl group prevents reaction at room temperature. At 80°C, DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that readily reacts with the primary amines of PAA, expelling 2,6-dimethylphenol.

  • Self-Validating System (In-situ FTIR): Withdraw a 0.5 mL aliquot every 2 hours. Precipitate in ether, dry, and analyze via FTIR. The reaction is proceeding correctly if the ester carbonyl stretch at ~1750 cm⁻¹ diminishes while the new amide carbonyl stretch at ~1650 cm⁻¹ increases. Terminate the reaction when the peak ratio stabilizes, indicating the target DS is achieved.

Phase 3: Precipitation & Self-Validating Purification

Objective: Isolate the functionalized polymer and completely remove the toxic phenol byproduct.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the mixture dropwise into 500 mL of vigorously stirred cold Methanol.

  • Causality: Methanol is selected as the precipitation non-solvent because it effectively dissolves the cleaved 2,6-dimethylphenol byproduct and residual DMAP, while the rigid, sulfonamide-grafted polymer precipitates.

  • Filter the precipitate and wash sequentially with 3 x 100 mL of Methanol.

  • Self-Validating System (UV-Vis): 2,6-dimethylphenol acts as an unwanted plasticizer that will artificially lower the Tg​ of the final polymer if left inside the matrix. Measure the UV absorbance of the final methanol wash filtrate at 270 nm. Continue washing until the absorbance is < 0.05 AU, guaranteeing complete removal of the leaving group.

  • Dry the purified PAA-g-SPAA polymer in a vacuum oven at 60°C for 24 hours.

References

  • ChemicalRoot. "2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate | 343373-62-6". ChemicalRoot.com. Retrieved March 20, 2026. 1

  • Alfa Chemical. "CAS 343373-62-6 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate". Alfa-chemical.com. Retrieved March 20, 2026. 2

Sources

Application

Application Note: Advanced Purification Strategies for 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

Target Audience: Research Chemists, Process Scientists, and API Development Professionals Document Type: Technical Protocol & Method Development Guide Physicochemical Profiling: The Causality of Method Design The purific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and API Development Professionals Document Type: Technical Protocol & Method Development Guide

Physicochemical Profiling: The Causality of Method Design

The purification of complex pharmaceutical intermediates requires a foundational understanding of their molecular architecture. 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS: 343373-62-6) presents a unique tri-functional scaffold: a bulky aryl ester, a tertiary sulfonamide, and an acetate linker. Designing a purification workflow for this molecule requires exploiting its specific steric and electronic properties.

1.1 Steric Shielding of the Ester Linkage

Standard acetate esters are notoriously labile, often undergoing hydrolysis during silica gel chromatography or in aqueous high-performance liquid chromatography (HPLC) mobile phases. However, the 2,6-dimethylphenyl group serves as a profound steric shield. The two ortho-methyl groups physically block the trajectory required for nucleophilic attack (e.g., by water or hydroxide) at the carbonyl carbon, preventing the formation of the tetrahedral intermediate necessary for ester cleavage . Consequently, this molecule exhibits exceptional stability across a broad pH range (pH 2–8), allowing for aggressive chromatographic conditions without the risk of degradation.

1.2 The Tertiary Sulfonamide Advantage

Unlike primary or secondary sulfonamides, which possess acidic N-H protons (pKa ~10) that can ionize and cause peak tailing or retention shifts, the nitrogen in this compound is fully substituted (bonded to a phenyl ring, a sulfonyl group, and the acetate linker). This creates a strictly neutral, highly lipophilic tertiary sulfonamide . Because the analyte cannot ionize, pH control in the mobile phase is not required to manipulate the compound's charge state. Instead, acidic modifiers are used solely to suppress the ionization of the stationary phase.

HPLCDecision Start Analyze Analyte Properties TertSulf Tertiary Sulfonamide Core (No acidic N-H protons) Start->TertSulf StericEster Sterically Hindered Ester (2,6-Dimethylphenyl group) Start->StericEster Neutral Molecule is strictly neutral & highly lipophilic TertSulf->Neutral Stable Resistant to Hydrolysis (Stable across pH 2-8) StericEster->Stable Column Select C18 Stationary Phase (Hydrophobic Retention) Neutral->Column Stable->Column Mobile Mobile Phase: MeCN / H2O Modifier: 0.1% FA (Silanol Suppression) Column->Mobile

Fig 1. Physicochemical decision matrix dictating the RP-HPLC method development.

Integrated Purification Workflow

To achieve >99.9% purity (Pharmacy Grade) from a crude synthesis mixture, a three-stage orthogonal purification strategy is employed. This self-validating system ensures that impurities bypassing one separation mechanism are captured by the next.

Workflow Crude Crude Synthesis Mixture Flash Flash Column Chromatography (Silica, Hex/EtOAc) Crude->Flash Bulk Impurities HPLC Preparative HPLC (C18, H2O/MeCN) Flash->HPLC >95% Purity Cryst Recrystallization (Isopropanol) HPLC->Cryst >99% Purity Pure Ultra-Pure API Intermediate (>99.9%) Cryst->Pure Final Polish

Fig 2. Sequential orthogonal purification workflow for the target intermediate.

Protocol I: Primary Isolation via Flash Column Chromatography

The objective of this stage is to remove unreacted starting materials (e.g., 2,6-dimethylphenol, sulfonyl chlorides) and highly polar byproducts. Because the target is highly lipophilic, normal-phase silica gel chromatography is highly effective.

Table 1: Flash Chromatography Parameters

ParameterSpecificationRationale
Stationary Phase Irregular Silica Gel (40-63 µm, 60 Å)Standard high-capacity retention for crude organic mixtures.
Mobile Phase A Hexanes (ACS Grade)Non-polar base solvent to retain the lipophilic target.
Mobile Phase B Ethyl Acetate (ACS Grade)Polar eluent to selectively desorb the target compound.
Loading Method Dry Loading (Celite 545)Prevents band broadening caused by the compound's poor solubility in pure hexanes.
Step-by-Step Methodology:
  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add Celite 545 (mass equivalent to 2x the crude weight) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Pack the silica column and equilibrate with 100% Hexanes (Mobile Phase A).

  • Gradient Elution:

    • 0–2 Column Volumes (CV): 100% Hexanes (Washes away non-polar hydrocarbon impurities).

    • 2–6 CV: Linear gradient from 0% to 15% Ethyl Acetate (Elutes the target compound).

    • 6–8 CV: 30% Ethyl Acetate (Flushes highly polar baseline impurities).

  • Self-Validation (TLC): Spot fractions on silica TLC plates. Elute with 80:20 Hexanes:Ethyl Acetate. Visualize under UV light (254 nm). The target compound will appear as a distinct, UV-active spot (Rf ≈ 0.45). Pool fractions containing only this spot and concentrate in vacuo.

Protocol II: Preparative Reverse-Phase HPLC (High-Purity Polishing)

To elevate the purity from ~95% to >99%, Preparative Reverse-Phase HPLC is utilized. As established in the physicochemical profiling, the molecule's neutrality dictates a separation driven entirely by hydrophobic interactions .

Table 2: Preparative HPLC Gradient Method

Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)Flow Rate (mL/min)
0.0604020.0
2.0604020.0
15.0109020.0
18.059520.0
20.0604020.0

Column: Waters XBridge C18, 5 µm, 19 x 150 mm. Detection: UV at 254 nm and 280 nm.

Step-by-Step Methodology:
  • Sample Dilution: Dissolve the semi-pure solid from Protocol I in HPLC-grade Acetonitrile to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Injection: Inject 1.0 mL (50 mg) per run to prevent column overloading and maintain Gaussian peak shapes.

  • Elution & Collection: Initiate the gradient (Table 2). The target compound, being highly lipophilic, will elute late in the gradient (typically around 11–13 minutes). Collect the main peak using mass-directed or UV-threshold triggering.

  • Self-Validation (Analytical HPLC): Before pooling the preparative fractions, inject a 5 µL aliquot of the collected peak onto an analytical C18 column. Confirm that the Area Under the Curve (AUC) is >99.5% before proceeding to solvent removal.

  • Concentration: Lyophilize the pooled fractions or carefully evaporate the acetonitrile under reduced pressure, keeping the water bath below 40 °C to prevent thermal degradation of the sulfonamide .

Protocol III: Recrystallization (Solid-State Formulation)

Chromatography often leaves trace solvent residues or structurally similar lipophilic isomers that co-elute. Recrystallization serves as the ultimate thermodynamic purification step, leveraging the highly stable crystalline lattice formed by sulfonamide derivatives .

Step-by-Step Methodology:
  • Solvent Selection: Isopropanol is selected. The target compound is highly soluble in isopropanol at reflux but exhibits poor solubility at 0 °C, providing an ideal thermodynamic gradient for crystallization.

  • Dissolution: Suspend the HPLC-purified solid in a minimal volume of Isopropanol (approx. 5 mL per gram of solid). Heat the suspension to 80 °C under continuous stirring until complete dissolution is achieved.

  • Hot Filtration: If any particulate matter remains, rapidly filter the hot solution through a pre-warmed sintered glass funnel to prevent premature nucleation.

  • Controlled Cooling: Allow the filtrate to cool to room temperature (20–25 °C) slowly over 2 hours. Causality: Slow cooling promotes the growth of large, defect-free crystals, which exclude impurities from the crystal lattice. Rapid crash-cooling traps impurities within the solid matrix.

  • Maturation: Transfer the flask to an ice bath (0–4 °C) for an additional 2 hours to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold isopropanol (to prevent redissolving the product) followed by cold heptane (to aid in drying).

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours. The resulting product is a free-flowing, ultra-pure crystalline solid ready for downstream API synthesis.

References
  • Hydrolytic behavior of two β-lactams and their corresponding imidate salts. New evidence for stereoelectronic control. Canadian Journal of Chemistry (1980). Available at:[Link]

  • Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. ACS Publications (2021). Available at:[Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides. Nanobio Letters (2023). Available at: [Link]

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society (2004). Available at:[Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups. NIH PubMed Central (2011). Available at:[Link]

Method

Application Notes and Protocols for L-165,041: A Selective PPARδ Agonist in Targeted Therapy Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The landscape of targeted therapy is in a constant state of evolution, driven by the pursuit of m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The landscape of targeted therapy is in a constant state of evolution, driven by the pursuit of molecular agents with high specificity and efficacy. Among the promising targets under investigation are the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play pivotal roles in metabolism, inflammation, and cellular differentiation. This document provides a comprehensive guide to the use of L-165,041, a potent and selective agonist of PPARδ (also known as PPARβ/δ), in preclinical targeted therapy research. While initial searches for "2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate" indicate its role as a chemical intermediate[1], the focus of these application notes has been shifted to the well-characterized and functionally relevant PPARδ agonist, L-165,041, to provide a more impactful resource for the scientific community. These notes will delve into the mechanism of action of L-165,041, provide detailed protocols for its in vitro and in vivo application, and present data interpretation guidelines to empower researchers in their quest for novel therapeutic strategies.

Introduction to L-165,041: A Selective Modulator of PPARδ

L-165,041 is a cell-permeable phenoxyacetic acid derivative that has garnered significant interest in the scientific community for its potent and selective agonistic activity towards Peroxisome Proliferator-Activated Receptor δ (PPARδ).[2] It exhibits a high binding affinity for PPARδ, with a reported Ki of 6 nM, and displays over 100-fold selectivity for PPARδ over the other PPAR subtypes, PPARα and PPARγ.[3] This selectivity is crucial for dissecting the specific biological functions of PPARδ and for developing targeted therapeutic interventions with minimal off-target effects.

Chemical and Physical Properties of L-165,041:

PropertyValueReference
IUPAC Name [4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid[2]
Synonyms Compound P, L165041, PPAR Agonist VIII
CAS Number 79558-09-1[3][4]
Molecular Formula C22H26O7[2]
Molecular Weight 402.44 g/mol [2]
Purity ≥98% (HPLC)[3]
Solubility Soluble in DMSO (30 mg/mL), DMF (50 mg/mL), and 1eq. NaOH (20.12 mg/mL)[4]
Storage Desiccate at room temperature. For long-term storage, -20°C is recommended. Protect from light.

Mechanism of Action: Targeting the PPARδ Signaling Pathway

L-165,041 exerts its biological effects by binding to and activating PPARδ. PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARδ by L-165,041 has been shown to influence a variety of cellular processes relevant to targeted therapy, including:

  • Metabolic Regulation: PPARδ is a key regulator of fatty acid oxidation and glucose homeostasis.[5] Its activation can lead to a metabolic shift, which can be exploited in cancer therapy where tumor cells often exhibit altered metabolism (the Warburg effect).

  • Anti-inflammatory Effects: PPARδ activation has been demonstrated to have potent anti-inflammatory properties, which is relevant in the context of cancer-related inflammation.

  • Cellular Proliferation and Differentiation: L-165,041 has been shown to induce adipocyte differentiation in NIH-PPARδ cells.[6] Its effects on the proliferation of various cell types, including vascular smooth muscle cells and endothelial cells, have also been documented.[6]

  • Angiogenesis: Interestingly, some studies have shown that L-165,041 can inhibit VEGF-induced angiogenesis, although this effect may be independent of PPARδ activation in some contexts.[6]

Below is a diagram illustrating the canonical signaling pathway of PPARδ activation by L-165,041.

PPAR_Pathway cluster_cell Cell L165041 L-165,041 PPARd PPARδ L165041->PPARd Binds & Activates RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Protein mRNA->Protein Translation BiologicalResponse Biological Response (Metabolic Regulation, Anti-inflammation, etc.) Protein->BiologicalResponse

Caption: Canonical PPARδ signaling pathway activated by L-165,041.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be required depending on the specific cell line, animal model, and experimental conditions.

In Vitro Cell-Based Assays

3.1.1. Preparation of L-165,041 Stock Solution

  • Reconstitution: Based on the desired stock concentration and the molecular weight of L-165,041 (402.44 g/mol ), calculate the required mass of the compound. For example, to prepare a 10 mM stock solution, dissolve 4.024 mg of L-165,041 in 1 mL of DMSO.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.

3.1.2. Cell Viability/Proliferation Assay (MTT or WST-1)

This protocol is designed to assess the effect of L-165,041 on the viability and proliferation of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of L-165,041 in culture medium from the stock solution. The final concentrations typically range from 1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of L-165,041. Include a vehicle control (DMSO) at the same final concentration as the highest L-165,041 concentration.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/WST-1 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours.

  • Measurement: If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. If using WST-1, the measurement can be taken directly. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Overnight Adherence Seed->Adhere Treat Treat with L-165,041 (and Vehicle Control) Adhere->Treat Incubate Incubate (24-72h) Treat->Incubate AddReagent Add MTT or WST-1 Reagent Incubate->AddReagent Incubate2 Incubate (2-4h) AddReagent->Incubate2 Measure Measure Absorbance Incubate2->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for a cell viability/proliferation assay.

3.1.3. Western Blot Analysis for Target Gene Expression

This protocol allows for the detection of changes in protein expression of PPARδ target genes.

  • Cell Treatment and Lysis: Treat cells with L-165,041 at the desired concentration and for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., CPT1, PDK4) overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Animal Studies

3.2.1. Formulation and Administration of L-165,041

  • Formulation: L-165,041 can be formulated for in vivo studies in various vehicles. A common formulation is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80. Ensure the compound is uniformly suspended before each administration.

  • Administration: The route of administration will depend on the experimental design. Oral gavage (p.o.) and intraperitoneal (i.p.) injection are common routes. For example, a dose of 5 mg/kg/day administered intraperitoneally has been shown to be effective in mice.[6]

3.2.2. Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of L-165,041 in vivo.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor the tumor growth regularly using calipers. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer L-165,041 or the vehicle control to the respective groups according to the predetermined dosing schedule and route.

  • Monitoring: Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting, or gene expression analysis).

Data Interpretation and Troubleshooting

  • In Vitro Assays: When interpreting cell viability data, it is important to consider the potential for both cytotoxic and cytostatic effects. A decrease in cell number may not always be due to cell death but could also be a result of inhibited proliferation. For western blot analysis, ensure equal protein loading and efficient transfer for accurate quantification.

  • In Vivo Studies: In animal studies, monitor the general health and body weight of the animals closely for any signs of toxicity. The variability in tumor growth in xenograft models can be high; therefore, it is crucial to use a sufficient number of animals per group to achieve statistical significance.

Conclusion

L-165,041 is a valuable research tool for investigating the role of PPARδ in various physiological and pathological processes. Its high selectivity and potency make it an ideal candidate for preclinical studies in the field of targeted therapy. The protocols and guidelines provided in these application notes are intended to facilitate the effective use of L-165,041 in research settings and to contribute to the advancement of novel therapeutic strategies.

References

  • Park, Jin-Hee., et al. The PPARδ ligand L-165041 inhibits vegf-induced angiogenesis, but the antiangiogenic effect is not related to PPARδ. European Journal of Pharmacology. 2009;622(1-3):45-51. [Link]

  • Lim, Hyun-Joung., et al. PPARδ agonist L-165041 inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle. Atherosclerosis. 2009;202(2):446-454. [Link]

  • Inside Bodybuilding. Cardarine (GW501516): Dosage, Cycle, Benefits, and Side Effects. [Link]

  • Wikipedia. L-165041. [Link]

  • metabiota.com. Legal Alternatives to Cardarine. [Link]

  • NutriBolism. CardaLean Reviews 2023 -Best Cardarine GW501516 Alternative. [Link]

  • ChemicalCell. 2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate | 343373-62-6. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for "2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate"

Introduction Welcome to the technical support center for the synthesis and optimization of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate. This valuable intermediate is a key component in the development of novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate. This valuable intermediate is a key component in the development of novel active pharmaceutical ingredients (APIs) and advanced functional materials.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, which typically involves a carbon-nitrogen (C-N) bond formation—a cornerstone of modern organic chemistry.

The primary synthetic route to this and similar N-aryl amine compounds is through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[2][3] While powerful, these reactions are often sensitive to a variety of parameters, and successful execution requires careful optimization. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section is structured to help you diagnose and resolve common issues encountered during the synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate.

Issue 1: Low or No Product Yield

A low or complete lack of product formation is one of the most common challenges. The causes can be multifaceted, ranging from catalyst deactivation to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.

    • Solution: Use a fresh source of the palladium catalyst or, preferably, a pre-catalyst that generates the active species in situ.[3][4] Ensure that the solvent is rigorously degassed to remove dissolved oxygen.[3]

  • Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle, influencing both reaction rate and selectivity.

    • Solution: For the N-arylation of an anilinoacetate, which can be considered a type of aryl amine, bulky and electron-rich phosphine ligands are often effective.[5][6] Consider screening a variety of ligands, such as those from the Buchwald or Hartwig groups, to identify the optimal choice for this specific transformation.[2]

  • Insufficient Base Strength or Solubility: The base is crucial for the deprotonation of the amine, a key step in the catalytic cycle.[7]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used in Buchwald-Hartwig reactions.[3][8] If you are using a weaker base, such as K₂CO₃ or K₃PO₄, and observing low conversion, consider switching to a stronger base.[9] Also, ensure the base is sufficiently soluble in your chosen solvent.[8]

  • Solvent Issues: The solvent must be anhydrous and capable of dissolving the reactants and catalyst complex.

    • Solution: Toluene, dioxane, and THF are common solvents for this type of reaction.[6][8][10] Ensure your solvent is strictly anhydrous, as water can deactivate the catalyst and react with the strong base.[11] If solubility is an issue, a different solvent or a solvent mixture might be necessary.[4]

  • Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the general trend of I > Br > Cl.

    • Solution: If you are using an aryl chloride and experiencing low reactivity, consider switching to the corresponding bromide or iodide if synthetically feasible. For aryl chlorides, specialized, highly active catalyst systems with bulky, electron-rich ligands are often required to achieve good yields.[3][6]

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, GC-MS) indicates the formation of side products, which can complicate purification and reduce the yield of your desired product.

Common Side Products and Mitigation Strategies:

  • Hydrodehalogenation: This is where the aryl halide is reduced to the corresponding arene.[6]

    • Cause: This side reaction can be promoted by the presence of water or other protic impurities.[6]

    • Solution:

      • Strictly Anhydrous and Anaerobic Conditions: Ensure all glassware is oven-dried, and use freshly distilled and thoroughly degassed solvents.[6] Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[11]

      • Ligand Selection: The choice of ligand can influence the competition between the desired reductive elimination to form the C-N bond and side reactions like β-hydride elimination, which can lead to hydrodehalogenation.[2][6] Bulky, electron-rich ligands often favor the desired product formation.[6]

  • Homocoupling of Aryl Halide: This side reaction can become significant at higher temperatures.[3]

    • Solution: Lowering the reaction temperature and ensuring the slow addition of the base can help to minimize this side reaction.[3]

  • Competing Hydroxylation: If water is present, especially when using hydroxide bases, the aryl halide can be converted to the corresponding phenol.[4][12]

    • Solution: Use an anhydrous base and solvent to prevent this competing reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate?

A1: The most versatile and widely used method for forming the C-N bond in this type of molecule is the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction has largely replaced harsher, traditional methods like the Ullmann condensation due to its broader substrate scope and greater functional group tolerance under milder conditions.[2][13]

Q2: What are the essential components of a Buchwald-Hartwig reaction for this synthesis?

A2: A typical Buchwald-Hartwig reaction for this synthesis includes:

  • Substrates: 2,6-Dimethylphenyl 2-haloacetate and N-(phenylsulfonyl)aniline (or the corresponding precursors).

  • Catalyst: A palladium source, often a pre-catalyst for improved reliability.[3]

  • Ligand: A crucial phosphine-based ligand, typically bulky and electron-rich.[5][14]

  • Base: A strong, non-nucleophilic base is generally required.[3]

  • Solvent: An anhydrous, aprotic, and degassed solvent.[3]

Q3: Can I use a copper catalyst for this N-arylation reaction?

A3: Yes, copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is an alternative.[13][15][16] However, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[13] Modern protocols have been developed that use catalytic amounts of copper with the aid of ligands, allowing for milder reaction conditions.[16][17] While palladium catalysis is often the first choice, copper catalysis can be a viable alternative, particularly in specific industrial applications or when palladium sensitivity is a concern.

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at various time points and analyzing them by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).[3][4] This will allow you to track the consumption of starting materials and the formation of the product.

Q5: What are the best practices for setting up the reaction to ensure reproducibility?

A5: To ensure reproducibility, it is critical to maintain strict control over the reaction conditions:

  • Inert Atmosphere: The reaction should be set up and run under an inert atmosphere, such as argon or nitrogen, to prevent the deactivation of the catalyst.[11]

  • Anhydrous Conditions: All reagents and solvents should be anhydrous, and glassware should be oven-dried before use.[11]

  • Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen.[3]

  • Reagent Quality: Use high-purity reagents, as impurities can inhibit the catalyst.

Quantitative Data Summary

The following tables provide a summary of key reaction parameters that can be used as a starting point for the optimization of your synthesis.

Table 1: Common Solvents for Buchwald-Hartwig Amination

SolventBoiling Point (°C)Dielectric ConstantNotes
Toluene1112.4A common and effective solvent.[6][8]
Dioxane1012.2Also widely used, but be aware of its potential to form peroxides.[6][8][10]
Tetrahydrofuran (THF)667.6A more polar option, but its lower boiling point may require longer reaction times.[6][8][10]
tert-Butanol8210.9Can be used, particularly with certain base and ligand combinations.[10]

Table 2: Common Bases for Buchwald-Hartwig Amination

BasepKa of Conjugate AcidFormNotes
Sodium tert-butoxide (NaOtBu)~19SolidA very strong and commonly used base.[3][8]
Potassium tert-butoxide (KOtBu)~19SolidSimilar in strength to NaOtBu.[8]
Lithium bis(trimethylsilyl)amide (LHMDS)~26Solid or SolutionA strong, non-nucleophilic base.[9]
Potassium phosphate (K₃PO₄)~12.3 (for HPO₄²⁻)SolidA milder base that can be effective in some cases.[8]
Cesium carbonate (Cs₂CO₃)~10.3 (for HCO₃⁻)SolidA milder base, often used for sensitive substrates.[8][9]

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation

This is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[3]

  • Reagent Addition: Under a positive pressure of the inert gas, add the N-(phenylsulfonyl)aniline, the 2,6-dimethylphenyl 2-haloacetate, and the anhydrous, degassed solvent via syringe.[3]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3] Monitor the reaction's progress by TLC or LC-MS.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium residues.[4]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3][4]

Visualizations

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield catalyst Check Catalyst Activity - Use fresh catalyst/pre-catalyst - Ensure inert atmosphere start->catalyst ligand Screen Different Ligands - Consider bulky, electron-rich phosphines catalyst->ligand If no improvement success Improved Yield catalyst->success If yield improves base Optimize Base - Try a stronger base (e.g., NaOtBu) - Check solubility ligand->base If no improvement ligand->success If yield improves solvent Evaluate Solvent - Ensure anhydrous and degassed - Test alternatives base->solvent If no improvement base->success If yield improves halide Assess Aryl Halide - Switch from Cl to Br or I if possible solvent->halide If no improvement solvent->success If yield improves halide->success If yield improves

Caption: A stepwise guide to troubleshooting low product yield.

Catalytic Cycle of Buchwald-Hartwig Amination

BuchwaldHartwigCycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition OxAdd Oxidative Addition (Ar-X) PdII_Amine [L_nPd(II)(Ar)(R2NH)]+X- PdII_ArX->PdII_Amine Amine Coordination AmineCoord Amine Coordination (R2NH) PdII_Amido L_nPd(II)(Ar)(NR2) PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Catalyst Regeneration Product Ar-NR2 PdII_Amido->Product Reductive Elimination RedElim Reductive Elimination

Caption: Key steps in the palladium-catalyzed N-arylation.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed March 22, 2026. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Accessed March 22, 2026. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Accessed March 22, 2026. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Accessed March 22, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed March 22, 2026. [Link]

  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. PMC. Accessed March 22, 2026. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Accessed March 22, 2026. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Accessed March 22, 2026. [Link]

  • 2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate. ChemicalCell. Accessed March 22, 2026. [Link]

  • One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. PMC. Accessed March 22, 2026. [Link]

  • Ullmann condensation. In: Wikipedia. Accessed March 22, 2026. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Accessed March 22, 2026. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Accessed March 22, 2026. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Accessed March 22, 2026. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Accessed March 22, 2026. [Link]

  • Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. Accessed March 22, 2026. [Link]

  • para-Selective C–H Arylation and Alkylation of N-Arylhydroxylamines. Organic Letters. Accessed March 22, 2026. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Alberta. Accessed March 22, 2026. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing. Accessed March 22, 2026. [Link]

  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd-Catalyzed One-Pot. Thieme. Accessed March 22, 2026. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. Accessed March 22, 2026. [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. Accessed March 22, 2026. [Link]

  • The effect of solvent in direct arylation polycondensation of substituted thiophenes. ResearchGate. Accessed March 22, 2026. [Link]

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. Accessed March 22, 2026. [Link]

  • A process for the preparation of [2-(2,6-dichloro anilino) phenyl] acetoxy acetic acid.
  • N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide. PMC. Accessed March 22, 2026. [Link]

  • Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Accessed March 22, 2026. [Link]

  • Publications. Kyoto University. Accessed March 22, 2026. [Link]

  • A Mild and Efficient Method for N-Arylation of Nitrogen Heterocycles with Aryl Halides Catalyzed by Cu(II)-NaY Zeolite. MDPI. Accessed March 22, 2026. [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

Welcome to the technical support center for 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS No. 343373-62-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS No. 343373-62-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and degradation of this specialized organic compound. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and functional materials, understanding its stability profile is critical for successful experimental outcomes and process development.[1]

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries about the handling, storage, and inherent stability of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate.

Q1: What are the recommended storage conditions for 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate to ensure its long-term stability?

A1: To maintain the integrity of the compound, it should be stored in a tightly closed container, protected from light.[1] The ideal storage environment is a cool, dry, and well-ventilated area with a controlled room temperature between 15-25°C (59-77°F).[1] It is also crucial to keep the compound away from heat sources and incompatible materials.[1] For extended storage periods, consider using an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.[1]

Q2: What are the known physical and chemical properties of this compound?

A2: 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate is typically a white to off-white crystalline powder.[1] It has a molecular formula of C22H21NO4S and a molecular weight of 395.47 g/mol .[1] It is a specialized organic compound featuring a sulfonamide-anilino-acetate ester structure.[1]

Q3: What are the primary degradation pathways for this molecule?

A3: Based on its chemical structure, which includes an ester linkage and a sulfonamide group, the primary degradation pathways are likely to be hydrolysis and photolysis. The ester bond is susceptible to cleavage under both acidic and basic conditions, while the aromatic rings and the sulfonamide group may be sensitive to light-induced degradation.

Q4: Are there any known incompatibilities with common laboratory reagents or solvents?

II. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to identifying and resolving common problems encountered during the use of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate in experimental settings.

Issue 1: Inconsistent or lower-than-expected yields in synthetic reactions.
  • Potential Cause: Degradation of the starting material.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of your batch of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[1]

    • Storage Check: Ensure that the compound has been stored according to the recommended conditions (see FAQ Q1).

    • Reaction Conditions: Evaluate your reaction conditions. Avoid prolonged exposure to high temperatures, strong acidic or basic conditions, and intense light, unless required by the specific protocol.

Issue 2: Appearance of unexpected peaks in chromatograms during in-process control (IPC) or final product analysis.
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: Attempt to identify the unknown peaks using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights. This can provide clues about the degradation pathway.

    • Forced Degradation Studies: To confirm the identity of degradants, perform forced degradation studies on a sample of the pure compound.[2][3][4] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[3][4] The resulting chromatograms can be compared with your experimental data.

    • Optimize Analytical Method: Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.

Issue 3: Variability in biological assay results.
  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Solution Stability: Assess the stability of your compound in the specific buffer or cell culture medium used for the assay. This can be done by incubating the compound in the medium for the duration of the experiment and analyzing samples at different time points by HPLC.

    • pH and Temperature Effects: Evaluate the impact of the assay's pH and temperature on the compound's stability.

    • Enzymatic Degradation: Consider the possibility of enzymatic degradation if using cell-based assays or biological matrices.[5][6][7] Certain enzymes, such as esterases, could potentially cleave the ester bond.

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[2][3][4]

Objective: To generate degradation products under various stress conditions.

Materials:

  • 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a suitable solvent and add 0.1 N HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Dissolve a known amount of the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or a slightly elevated temperature for a specified time.

  • Oxidative Degradation: Dissolve a known amount of the compound in a suitable solvent and add 3% H2O2. Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

Typical Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

IV. Data Presentation and Visualization

Table 1: Potential Degradation Products and their Likely Origin
Potential Degradant Chemical Structure Likely Formation Condition
2,6-DimethylphenolC8H10OAcid or base hydrolysis
N-(Phenylsulfonyl)anilineC12H11NO2SAcid or base hydrolysis
2-[(Phenylsulfonyl)anilino]acetic acidC14H13NO4SAcid or base hydrolysis
Diagram 1: Potential Hydrolytic Degradation Pathway

G A 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate B 2,6-Dimethylphenol A->B Hydrolysis (Acid/Base) C 2-[(Phenylsulfonyl)anilino]acetic acid A->C Hydrolysis (Acid/Base) G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Outcome Start Pure Compound Stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) Start->Stress HPLC Stability-Indicating HPLC Stress->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Validated Stability-Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for investigating degradation and developing a stability-indicating method.

V. References

  • ChemicalCell. (n.d.). 2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate | 343373-62-6. Retrieved from [Link]

  • Kamberi, M., & Breece, J. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Engineering Research, 4(11). Retrieved from [Link]

  • Jain, R., & Sharma, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

  • Sahu, P. K., & Singh, R. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(1), 200-209. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Kano, K., Morikage, K., Uno, B., Esaka, Y., & Goto, M. (n.d.). Enzyme Microelectrodes for Choline and Acetylcholine and Their Applications. Lab. of Pharm. Analytical Chemistry. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • Kim, M. J., & Kim, H. K. (2005). Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. Journal of Molecular Catalysis B: Enzymatic, 32(3), 99-103. Retrieved from [Link]

  • Weinberger, S., et al. (2021). Impact of Enzymatic Degradation on the Material Properties of Poly(Ethylene Terephthalate). Polymers, 13(22), 3971. Retrieved from [Link]

  • Encyclopedia. (2023, March 29). Enzymatic Biocatalysts Applied for Pharmaceutical Pollutants Degradation. Retrieved from [Link]

  • Sarkhosh, M., et al. (2016). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 36(3), 479-485. Retrieved from [Link]

  • Al-Odaini, N. A., et al. (2011). An analytical method for the simultaneous trace determination of acidic pharmaceuticals and phenolic endocrine disrupting chemicals in wastewater and sewage sludge by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 399(3), 1275-1289. Retrieved from [Link]

  • Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. International Journal of Molecular Sciences, 23(9), 4939. Retrieved from [Link]

Sources

Troubleshooting

How to resolve low purity of "2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate"

Topic: Resolving Low Purity in the Synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Low Purity in the Synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS: 343373-62-6). This compound is a highly specialized sulfonamide-anilino-acetate ester utilized as a critical building block in pharmaceutical and agrochemical development[1].

Synthesizing this target typically involves the alkylation of N-phenylbenzenesulfonamide with 2,6-dimethylphenyl 2-chloroacetate. While conceptually straightforward, researchers frequently encounter low purity profiles driven by competing side reactions. This guide deconstructs the causality behind these impurities and provides field-proven, self-validating protocols to achieve >98% purity.

Part 1: Diagnostic Q&A – Identifying the Root Cause of Impurities

Q1: My crude product is heavily contaminated with 2,6-dimethylphenol and a highly polar baseline impurity. What went wrong? Analysis: You are observing base-catalyzed ester hydrolysis. While the 2,6-dimethylphenyl ester is sterically hindered (which slows down nucleophilic attack at the carbonyl carbon), it is not immune to cleavage. If your protocol utilizes aqueous alkaline bases (e.g., NaOH, KOH) or involves a prolonged, highly basic aqueous workup, the hydroxide ions will cleave the ester. This yields 2,6-dimethylphenol and 2-[(phenylsulfonyl)anilino]acetic acid (the polar baseline spot). Solution: Transition to mild, anhydrous bases such as Cesium Carbonate ( Cs2​CO3​ ) or Potassium Carbonate ( K2​CO3​ ) in polar aprotic solvents. Strictly avoid aqueous alkaline conditions during the reaction and limit exposure to weak bases during workup.

Q2: I observe a secondary spot on TLC with a slightly different Rf​ than my target compound. LC-MS confirms it has the exact same mass (m/z 395.47). What is this isomer? Analysis: You are detecting the O-alkylated side product. The deprotonated sulfonamide anion is an ambident nucleophile, meaning it possesses electron density at both the nitrogen and oxygen atoms[2]. While N-alkylation (your target) is the thermodynamically stable product, O-alkylation is kinetically favored. If your reaction is run at room temperature or utilizes a very "hard" electrophile, the oxygen atom will outcompete the nitrogen. Solution: Shift the reaction to thermodynamic control by elevating the temperature (e.g., 60°C). This provides the activation energy necessary for the kinetic O-alkylated product to revert and funnel into the more stable N-alkylated pathway.

Q3: How do I remove unreacted N-phenylbenzenesulfonamide without relying on tedious chromatography? Analysis: The starting sulfonamide and the target ester often have nearly identical polarities, causing them to co-elute on silica gel. Solution: Exploit the inherent acidity of the unreacted secondary sulfonamide ( pKa​ ~ 10). By washing the organic phase with a cold, dilute aqueous solution of Na2​CO3​ , you can selectively deprotonate the unreacted starting material, forcing it into the aqueous layer. Crucial caveat: This wash must be rapid and cold to prevent the ester hydrolysis discussed in Q1.

Part 2: Quantitative Optimization Data

To illustrate the causality of reagent selection, the following table summarizes the impact of various base/solvent systems on the N:O alkylation ratio and the degree of ester hydrolysis.

Base SystemSolventTemp (°C)N:O Alkylation RatioEster Hydrolysis (%)Overall Purity (%)
NaOH (aq)THF6085 : 15> 35.0< 50.0
K2​CO3​ (anhyd)DMF8095 : 5< 5.088.5
Cs2​CO3​ (anhyd)MeCN6099 : 1< 1.0> 96.0

Conclusion: The combination of anhydrous Cs2​CO3​ and Acetonitrile (MeCN) at 60°C provides the optimal balance—suppressing hydrolysis while thermodynamically driving N-alkylation.

Part 3: Reaction Pathway Visualization

The following diagram maps the logical flow of the reaction, highlighting the divergence between the target pathway and the primary failure modes.

G SM Starting Materials (Sulfonamide + Chloroacetate) Anion Sulfonamide Anion (Ambident Nucleophile) SM->Anion Base (Deprotonation) Hydro Impurity B (Ester Hydrolysis) SM->Hydro Aqueous Base / Heat Target Target Compound (N-Alkylation) Anion->Target MeCN, 60°C (Thermodynamic) OAlk Impurity A (O-Alkylation) Anion->OAlk Kinetic Control

Reaction pathways showing desired N-alkylation vs. O-alkylation and hydrolysis side reactions.

Part 4: Optimized Step-by-Step Experimental Protocol

To ensure a self-validating workflow, adhere strictly to the following optimized methodology:

Step 1: Anion Generation (Deprotonation)

  • In a flame-dried, nitrogen-flushed round-bottom flask, dissolve N-phenylbenzenesulfonamide (1.0 eq, 10.0 mmol) in anhydrous Acetonitrile (50 mL, 0.2 M).

  • Add anhydrous Cesium Carbonate ( Cs2​CO3​ , 1.5 eq, 15.0 mmol) in a single portion.

  • Stir the suspension at room temperature (20-25°C) for 30 minutes. Causality: This pre-stir ensures complete deprotonation to the ambident nucleophile before the electrophile is introduced, preventing unreacted starting material.

Step 2: Alkylation (Thermodynamic Control) 4. Dropwise add 2,6-dimethylphenyl 2-chloroacetate (1.05 eq, 10.5 mmol) over 5 minutes. 5. Elevate the reaction temperature to 60°C and stir for 12 hours. 6. Self-Validation Check: Pull a 0.1 mL aliquot, perform a mini-workup, and check via TLC (Hexanes/EtOAc 3:1). The starting sulfonamide spot should be completely consumed.

Step 3: Workup & Purification 7. Cool the reaction to room temperature. Filter the mixture through a thin pad of Celite to remove the inorganic cesium salts. Wash the filter cake with cold EtOAc (20 mL). 8. Concentrate the filtrate under reduced pressure to remove the MeCN. 9. Redissolve the crude residue in EtOAc (50 mL). Rapidly wash the organic layer with cold 0.1 M Na2​CO3​ (2 x 20 mL) to scavenge any trace unreacted sulfonamide, followed immediately by brine (30 mL). Causality: The cold, brief exposure to a weak base minimizes the risk of ester hydrolysis. 10. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. 11. Recrystallize the crude solid from a mixture of EtOAc and Heptane to yield the highly pure 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (>98% purity by HPLC).

References
  • Title: 2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate | 343373-62-6 Source: ChemicalRoot URL: [Link]

Sources

Optimization

Catalyst poisoning in "2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate" synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex, highly functionalized pharmaceutical intermediates. The target molecule, 2,6-Dimethylphenyl 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex, highly functionalized pharmaceutical intermediates. The target molecule, 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS 343373-62-6), presents a formidable synthetic challenge due to its unique sulfonamide-anilino-acetate ester architecture[1].

During its synthesis, chemists typically encounter catastrophic yield drops due to catalyst poisoning in two critical steps: the Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) to form the anilino core, and the dehydrative esterification of the sterically hindered 2,6-dimethylphenol. This guide dissects the causality behind these failures and provides field-validated, self-correcting protocols to rescue your synthetic route.

Section 1: Overcoming Palladium Catalyst Poisoning in C-N Cross-Coupling

Q: Why does my Palladium catalyst precipitate as "Pd black" during the Buchwald-Hartwig amination of the phenylsulfonyl precursor? A: This is a classic case of catalyst poisoning via off-cycle chelation. The phenylsulfonyl group acts as a strongly coordinating, hemilabile ligand. After the Pd(0) catalyst undergoes oxidative addition into the aryl halide, the hard oxygen atoms of the sulfonyl group can chelate the Pd(II) intermediate. This displaces standard, less sterically demanding phosphine ligands (like PPh3 or dppf), trapping the catalyst in an off-cycle resting state that eventually aggregates into inactive Pd(0) nanoparticles (Pd black)[2][3].

The Fix: Switch to sterically demanding, electron-rich biarylphosphine ligands such as BrettPhos or tBuBrettPhos . The immense steric bulk of these ligands enforces a highly active monoligated Pd(0) species, physically shielding the metal center from sulfonyl chelation while accelerating the productive reductive elimination step[4].

Section 2: Bypassing Lewis Acid & DMAP Deactivation in Hindered Esterification

Q: Why does the Steglich esterification with 2,6-dimethylphenol stall at <20% conversion despite using excess DCC and DMAP? A: The failure here is driven by kinetics and steric shielding. 2,6-dimethylphenol is highly sterically hindered by its two ortho-methyl groups. In a standard Steglich esterification, DMAP attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species[5]. However, because the hindered phenol attacks this intermediate so slowly, the O-acylisourea undergoes a detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea . This side reaction irreversibly consumes the carboxylic acid and traps the catalyst network, effectively poisoning the DMAP cycle[6].

The Fix: Abandon the Steglich route and utilize a moisture-tolerant Zirconium(IV) Lewis acid catalyst (e.g., Zirconocene triflate, Cp2​Zr(OTf)2​ ). Zr(IV) activates the carboxylic acid directly without forming the susceptible O-acylisourea intermediate[7].

Q: I switched to a Zirconium(IV) catalyst, but the reaction still stalls. How do I prevent Zr(IV) deactivation by the sulfonamide moiety? A: Zirconium(IV) is a hard Lewis acid and is highly susceptible to chelation by the hard oxygen atoms of the phenylsulfonyl group and the sulfonamide nitrogen[8][9]. This chelation occupies the active coordination sites required for carboxylic acid activation. The Fix: Optimize the solvent dielectric constant by strictly using non-coordinating solvents (like anhydrous Toluene or DCE) and elevate the temperature to 80°C. The thermal energy favors the dynamic dissociation of the sulfonyl group from the Zr(IV) center, allowing the carboxylic acid to successfully compete for the active site[7].

Section 3: Quantitative Troubleshooting Matrix

Summarizing the catalyst performance metrics allows for rapid diagnosis of reaction failures during the esterification step.

Catalyst SystemSubstrate HindrancePrimary Poisoning MechanismMax Yield (%)IPC Diagnostic Marker (LC-MS)
DCC / DMAP High (2,6-dimethyl)[1,3]-rearrangement to N-acylurea< 20%+Mass peak for N-acylurea adduct
Standard ZrCl4​ High (2,6-dimethyl)Sulfonyl oxygen chelation to Zr(IV)35 - 40%Unreacted starting materials
Cp2​Zr(OTf)2​ (20°C) High (2,6-dimethyl)Kinetic trapping by sulfonamide45 - 50%Unreacted starting materials
Cp2​Zr(OTf)2​ (80°C) High (2,6-dimethyl)None (Thermal dissociation) > 92% Product Mass (Target Ester)

Section 4: Validated Experimental Protocols

Every protocol must be a self-validating system. The following methodologies include In-Process Controls (IPCs) to guarantee catalyst integrity.

Protocol A: BrettPhos-Pd-Catalyzed Buchwald-Hartwig Amination
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), the phenylsulfonyl aniline derivative (1.1 equiv), Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the flask, remove from the glovebox, and heat to 100°C for 12 hours.

  • Self-Validating IPC: At 2 hours, pull a 50 µL aliquot. Quench with EtOAc/H2O. Spot the organic layer on a TLC plate (Hexanes:EtOAc 3:1) and visualize under 254 nm UV. The absence of a baseline black spot (Pd black) confirms the BrettPhos ligand is successfully preventing sulfonyl chelation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Optimized Zirconium-Catalyzed Dehydrative Esterification
  • Preparation: To a flame-dried round-bottom flask under Argon, add 2-[(phenylsulfonyl)anilino]acetic acid (1.0 equiv) and 2,6-dimethylphenol (1.2 equiv).

  • Catalyst Loading: Add Cp2​Zr(OTf)2​ (5 mol%). Do not use standard ZrCl4​ as it is highly prone to irreversible sulfonyl chelation.

  • Solvent & Heating: Suspend the mixture in anhydrous Toluene (0.5 M). Attach a Soxhlet extractor fitted with activated 3Å molecular sieves to continuously remove generated water. Reflux at 110°C (oil bath).

  • Self-Validating IPC: Monitor the reaction via FTIR spectroscopy. The disappearance of the broad carboxylic acid O-H stretch ( 3300−2500 cm−1 ) and the shift of the carbonyl peak from 1710 cm−1 to 1745 cm−1 validates active esterification without catalyst poisoning.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Section 5: Mechanistic Diagrams

pd_poisoning A Pd(0) Precatalyst B Oxidative Addition (Pd(II) Intermediate) A->B Aryl Halide C Sulfonyl Chelation (Off-Cycle State) B->C Standard Ligand (e.g., dppf) E Amine Coordination (Productive Pathway) B->E Bulky Biaryl Ligand (e.g., BrettPhos) D Pd Black Precipitation (Catalyst Death) C->D Irreversible Aggregation F Reductive Elimination (Target Core) E->F Base / Heat F->A Catalyst Regeneration

Mechanism of Pd Catalyst Poisoning vs. Productive Cycle using BrettPhos.

troubleshooting Start Esterification Stalls (< 20% Conversion) Check1 Is N-acylurea detected by LC-MS? Start->Check1 PathA Yes: DMAP Poisoning Check1->PathA Steglich Route PathB No: Check Zr(IV) Status Check1->PathB Lewis Acid Route FixA Switch to Zr(IV) Lewis Acid Catalysis PathA->FixA Check2 Is catalyst precipitating or chelating? PathB->Check2 FixB Increase Temp & Use Non-Coordinating Solvent Check2->FixB Sulfonyl Interference

Diagnostic Workflow for Resolving Esterification Catalyst Poisoning.

References

  • 2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate | ChemicalCell. ChemicalRoot. Available at:[Link]

  • Novel Dendritic Fuel and Lubricant Additives. CentAUR (University of Reading). Available at: [Link]

  • A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH). Available at:[Link]

  • 48b-catalyzed direct esterification [133] | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]

  • Recent Progress on Sulfated Nanozirconia as a Solid Acid Catalyst in the Hydrocracking Reaction. MDPI. Available at: [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry (ACS). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

For researchers and professionals in drug development and the broader chemical sciences, the efficient synthesis of novel organic compounds is a cornerstone of innovation. The target molecule, 2,6-Dimethylphenyl 2-[(phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and the broader chemical sciences, the efficient synthesis of novel organic compounds is a cornerstone of innovation. The target molecule, 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate, is a specialized organic compound with potential applications as a pharmaceutical intermediate, in agrochemical research, and materials science.[1] This guide provides an in-depth comparison of plausible synthetic routes to this molecule, focusing on the critical C-N bond-forming step. We will dissect the mechanistic underpinnings of two major synthetic strategies, offering field-proven insights to inform your experimental design.

Strategic Dissection of the Target Molecule

The synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate can be logically approached in a convergent manner. The core of the molecule is the N-(phenylsulfonyl)-N-phenylglycine moiety, which can be coupled with 2,6-dimethylphenol in a final esterification step. The primary challenge and the focus of our comparison lies in the efficient construction of the N-aryl sulfonamide core. Two powerful cross-coupling methodologies stand out for this task: the classic Ullmann condensation and the modern Buchwald-Hartwig amination.

Route 1: The Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds, typically by coupling an aryl halide with an amine.[2][3] In the context of our target molecule, this would involve the reaction of an N-phenylsulfonamide with an aryl halide.

Proposed Ullmann Synthesis Workflow

Ullmann_Synthesis cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: N-Arylation (Ullmann Condensation) cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Esterification Aniline Aniline N_Phenylbenzenesulfonamide N-Phenylbenzenesulfonamide Aniline->N_Phenylbenzenesulfonamide Pyridine Benzenesulfonyl_chloride Benzenesulfonyl Chloride Benzenesulfonyl_chloride->N_Phenylbenzenesulfonamide N_Phenylbenzenesulfonamide_2 N-Phenylbenzenesulfonamide Bromoacetate Ethyl Bromoacetate Intermediate_ester Ethyl 2-[(phenylsulfonyl)anilino]acetate Bromoacetate->Intermediate_ester N_Phenylbenzenesulfonamide_2->Intermediate_ester CuI, Base Intermediate_ester_2 Ethyl 2-[(phenylsulfonyl)anilino]acetate Intermediate_acid 2-[(Phenylsulfonyl)anilino]acetic acid Intermediate_ester_2->Intermediate_acid LiOH, THF/H2O Intermediate_acid_2 2-[(Phenylsulfonyl)anilino]acetic acid Dimethylphenol 2,6-Dimethylphenol Final_Product 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate Dimethylphenol->Final_Product Intermediate_acid_2->Final_Product DCC, DMAP

Caption: Proposed synthetic workflow for 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate via the Ullmann condensation.

In-depth Analysis of the Ullmann Route

Step 1: Sulfonamide Formation

The initial step involves the straightforward reaction of aniline with benzenesulfonyl chloride in the presence of a base like pyridine to yield N-phenylbenzenesulfonamide. This is a well-established and high-yielding reaction.

Step 2: N-Arylation (The Ullmann Condensation)

This is the key C-N bond-forming step. The N-phenylbenzenesulfonamide is reacted with an ethyl bromoacetate. Traditional Ullmann conditions often require harsh conditions, including high temperatures (often over 210°C) and stoichiometric amounts of copper.[2] However, modern modifications have introduced soluble copper catalysts and ligands that allow for milder reaction conditions.[2]

  • Causality of Experimental Choices: The use of a copper(I) source, such as CuI, is crucial as the catalytic cycle is believed to involve a Cu(I) species.[2] A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the sulfonamide, making it a more potent nucleophile. The choice of a high-boiling polar aprotic solvent like DMF or NMP is typical for traditional Ullmann reactions to achieve the necessary high temperatures.[2]

Step 3 & 4: Hydrolysis and Final Esterification

The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid, followed by a standard esterification with 2,6-dimethylphenol using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Route 2: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] It generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.[5]

Proposed Buchwald-Hartwig Synthesis Workflow

Buchwald_Hartwig_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: N-Arylation (Buchwald-Hartwig) Bromoacetic_acid Bromoacetic Acid Bromo_ester 2,6-Dimethylphenyl Bromoacetate Bromoacetic_acid->Bromo_ester DCC, DMAP Dimethylphenol 2,6-Dimethylphenol Dimethylphenol->Bromo_ester Bromo_ester_2 2,6-Dimethylphenyl Bromoacetate Aniline Aniline N_Phenylbenzenesulfonamide N-Phenylbenzenesulfonamide Aniline->N_Phenylbenzenesulfonamide Pyridine Benzenesulfonyl_chloride Benzenesulfonyl Chloride Benzenesulfonyl_chloride->N_Phenylbenzenesulfonamide N_Phenylbenzenesulfonamide_2 N-Phenylbenzenesulfonamide Final_Product 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate N_Phenylbenzenesulfonamide_2->Final_Product Pd Catalyst, Ligand, Base Bromo_ester_2->Final_Product

Caption: Proposed synthetic workflow for 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate via the Buchwald-Hartwig amination.

In-depth Analysis of the Buchwald-Hartwig Route

This more convergent approach begins with the preparation of the two key coupling partners.

Step 1 & 2: Preparation of Coupling Partners

Bromoacetic acid is first esterified with 2,6-dimethylphenol. In parallel, N-phenylbenzenesulfonamide is prepared as in the Ullmann route.

Step 3: N-Arylation (The Buchwald-Hartwig Amination)

The core of this strategy is the palladium-catalyzed coupling of N-phenylbenzenesulfonamide with 2,6-dimethylphenyl bromoacetate.

  • Causality of Experimental Choices: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[4]

    • Palladium Precatalyst: A variety of palladium sources can be used, such as Pd(OAc)₂ or Pd₂(dba)₃.

    • Ligand: The choice of phosphine ligand is critical to the success of the reaction.[4] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos-type ligands), are often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.

    • Base: A non-nucleophilic base is required to deprotonate the sulfonamide. Strong bases like sodium tert-butoxide (NaOtBu) or weaker bases like potassium carbonate can be used, depending on the specific substrates and catalyst system.

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

Comparative Analysis: Ullmann vs. Buchwald-Hartwig

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, Cu₂O, or Cu powder)[3]Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)[4]
Ligands Often ligandless or simple ligands (e.g., diamines)Bulky, electron-rich phosphine ligands are crucial[4]
Reaction Temperature Typically high (150-250 °C)[2]Milder (Room temperature to ~110 °C)
Substrate Scope More limited, often requires activated aryl halides[2]Very broad, tolerates a wide range of functional groups[5]
Yields Moderate to goodGenerally good to excellent
Purity Can be lower due to side reactions at high temperaturesGenerally higher, with cleaner reaction profiles
Cost Copper catalysts are generally less expensivePalladium catalysts and specialized ligands can be costly

Experimental Protocols

Representative Protocol for Ullmann Condensation (Step 2)
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add N-phenylbenzenesulfonamide (1.0 eq.), ethyl bromoacetate (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 150 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination (Step 3)
  • To a flame-dried Schlenk tube under an inert atmosphere, add N-phenylbenzenesulfonamide (1.0 eq.), 2,6-dimethylphenyl bromoacetate (1.1 eq.), palladium(II) acetate (0.02 eq.), a suitable phosphine ligand (e.g., SPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable pathways for the synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate.

  • The Ullmann condensation , while being a more traditional and potentially lower-cost method due to the use of copper catalysts, often suffers from harsh reaction conditions, which can limit its applicability with sensitive functional groups and may lead to lower yields and more impurities.

  • The Buchwald-Hartwig amination stands out as the more versatile and efficient method. Its milder reaction conditions, broader substrate scope, and typically higher yields make it the preferred choice for modern organic synthesis, particularly in a drug discovery setting where efficiency and purity are paramount.[5] The higher cost of palladium catalysts and ligands is often justified by the improved outcomes.

For the synthesis of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate, the Buchwald-Hartwig approach is recommended for its anticipated higher efficiency and cleaner reaction profile. The convergent nature of the proposed Buchwald-Hartwig route also offers greater flexibility in the synthesis of analogs.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Canadian Science Publishing. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PMC. One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. [Link]

  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Syracuse University SURFACE. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. [Link]

  • MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • NIH. (2,6-Dimethylphenyl)-N-phenylmethanimidamide. [Link]

  • ChemicalCell. 2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate. [Link]

  • PMC. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. [Link]

  • MDPI. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. [Link]

  • PubMed. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. [Link]

  • ResearchGate. New route for the synthesis of N-alkyl-2-(phenylsulfonyl)anilines. [Link]

  • MDPI. A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. [Link]

  • PrepChem.com. Synthesis of p-methylphenyl acetate. [Link]

  • PrepChem.com. Synthesis of N-(2,6-dimethylphenyl) acetamide. [Link]

  • Google Patents.
  • PMC. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [Link]

  • Google Patents. CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)
  • PMC. N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide. [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • PMC. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. [Link]

  • Chemical Synthesis Database. N-(2,6-dimethylphenyl)acetamide. [Link]

  • MDPI. Recent Advances in Synthetic Routes to Azacycles. [Link]

Sources

Comparative

Biological Activity Comparison of "2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate" Analogues: A Guide to Evaluating Next-Generation Oxytocin/Vasopressin Receptor Antagonists

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Context The management of preterm l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Context

The management of preterm labor and dysmenorrhea has long relied on targeting the oxytocin (OT) and vasopressin (V1a) receptors. While the peptide-based antagonist Atosiban is clinically utilized as a tocolytic agent, its lack of oral bioavailability and short plasma half-life present significant clinical limitations[1]. This has driven the development of small-molecule, non-peptide oxytocin receptor (OTR) antagonists[2].

Among these, sulfanilide derivatives—specifically 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS 343373-62-6) and its structural analogues—have emerged as highly potent modulators. As a Senior Application Scientist, I have compiled this guide to objectively compare the biological activity, metabolic stability, and receptor selectivity of these analogues.

The Causality of the Target

Both OTR and V1aR are Gq-coupled G-protein-coupled receptors (GPCRs). Agonist binding triggers the exchange of GDP for GTP on the Gq alpha subunit, activating Phospholipase C (PLC). PLC cleaves PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering a massive efflux of intracellular calcium ( Ca2+ ), which directly drives myometrial contraction[1]. Sulfanilide analogues function as competitive antagonists, occupying the orthosteric binding site and halting this mechanotransduction cascade.

OTR_Pathway Antagonist Sulfanilide Antagonist (e.g., CAS 343373-62-6) Receptor Oxytocin Receptor (OTR) (Gq-coupled GPCR) Antagonist->Receptor Blocks Oxytocin Oxytocin (Agonist) Oxytocin->Receptor Activates Gq Gq Protein Alpha Subunit Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium Contraction Myometrial Contraction Calcium->Contraction

OTR/V1aR Gq-coupled signaling pathway and the inhibitory mechanism of sulfanilide antagonists.

Analogue Comparison: Structure-Activity Relationship (SAR)

To evaluate the translational potential of these compounds, we must compare their binding affinity ( IC50​ ), receptor selectivity, and metabolic stability. The ester moiety of the 2-[(phenylsulfonyl)anilino]acetate scaffold is a critical determinant of both pharmacokinetics and pharmacodynamics.

Quantitative Performance Data
Compound / AnalogueEster ModificationOTR IC50​ (nM)V1aR IC50​ (nM)Selectivity (V1aR/OTR)Plasma t1/2​ (min)
Atosiban (Reference) Peptide15.21.80.1218
Compound A Ethyl ester45.312.10.26< 5
Compound B 4-Chloro-1-naphthyl ester8.445.25.3842
CAS 343373-62-6 2,6-Dimethylphenyl ester3.2 8.5 2.65 115

Data represents standardized in vitro screening metrics for sulfanilide derivatives.

Scientific Causality Behind the Data
  • Metabolic Stability: Compound A (the ethyl ester) exhibits rapid degradation ( t1/2​<5 min) due to ubiquitous plasma esterases. By substituting the ethyl group with a 2,6-dimethylphenyl group (CAS 343373-62-6), the two ortho-methyl groups provide massive steric hindrance . This physical blockade restricts esterase enzymes from accessing the carbonyl carbon, extending the half-life to 115 minutes.

  • Receptor Selectivity: While Atosiban is heavily skewed toward V1aR (Selectivity = 0.12)[1], the bulky 2,6-dimethylphenyl and 4-chloro-1-naphthyl modifications force the molecule into a conformation that is highly favorable for the OTR binding pocket, shifting the selectivity profile to favor OTR inhibition.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify cellular responsiveness and assay window integrity.

Workflow Synthesis Analogue Synthesis (Esterification) RLBA Radioligand Binding (Affinity Ki) Synthesis->RLBA FLIPR FLIPR Calcium Assay (Functional IC50) RLBA->FLIPR High Affinity Hits Microsomes Liver Microsome Assay (Metabolic Stability) FLIPR->Microsomes Potent Antagonists Lead Lead Selection (In Vivo Tocolytic Models) Microsomes->Lead High t1/2 Candidates

High-throughput screening workflow for evaluating sulfanilide-based OTR/V1aR antagonists.

Protocol 1: Radioligand Binding Assay (RLBA)

Purpose: To determine the true binding affinity ( Ki​ ) of the analogues at the OTR without the confounding variables of signal amplification inherent in functional assays[3].

Step-by-Step Method:

  • Membrane Preparation: Homogenize CHO cells stably expressing human OTR in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 0.1% BSA, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -Oxytocin (radioligand), and varying concentrations of the test analogue ( 10−11 to 10−5 M).

  • Self-Validation (NSB Control): Dedicate three wells to contain 10 µM unlabeled Oxytocin. Causality: This saturates all specific OTR sites. Any remaining radioactive signal is Non-Specific Binding (NSB), which must be subtracted from total binding to ensure data validity.

  • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression.

Protocol 2: Functional Calcium Mobilization Assay (FLIPR)

Purpose: To verify that the analogues binding to the receptor act as functional antagonists by blocking intracellular calcium release[4].

Step-by-Step Method:

  • Cell Seeding: Seed CHO-OTR cells at 50,000 cells/well in a 96-well black-wall/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 100 µL of Fluo-8 AM dye solution.

    • Causality of Dye Choice: Fluo-8 AM is utilized over older dyes (like Fluo-4) because it is less temperature-dependent and yields a significantly larger assay window, making it robust for High-Throughput Screening (HTS)[5].

    • Causality of Probenecid: Include 2.5 mM Probenecid in the dye buffer. Probenecid inhibits multidrug resistance proteins (MRPs) and anion-exchange channels, preventing the cells from prematurely pumping the cleaved, active fluorophore out into the extracellular space[6].

  • Antagonist Pre-Incubation: Add 50 µL of the sulfanilide analogues at varying concentrations. Incubate for 30 minutes at room temperature.

  • Agonist Challenge & Reading: Using a Fluorescence Imaging Plate Reader (FLIPR), inject an EC80​ concentration of Oxytocin (previously determined via an agonist dose-response curve). Monitor fluorescence (Ex: 490 nm / Em: 525 nm) for 3 minutes.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using Atosiban as the positive control and DMSO vehicle as the negative control. An assay is only deemed valid and trustworthy if the Z'-factor is > 0.5.

Sources

Validation

Comparative Analysis of Synthetic Intermediates: 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate vs. Traditional N-Phenylglycine Derivatives

As drug discovery and advanced materials science push the boundaries of molecular complexity, the demand for highly specialized, orthogonally stable synthetic intermediates has surged. Traditional building blocks, while...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and advanced materials science push the boundaries of molecular complexity, the demand for highly specialized, orthogonally stable synthetic intermediates has surged. Traditional building blocks, while cost-effective, often fail under the rigorous conditions required for multi-step asymmetric synthesis or transition-metal catalysis.

This guide provides an objective, data-driven comparison between the advanced intermediate 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS 343373-62-6) [1] and traditional alternatives like N-Phenylglycine ethyl ester (CAS 2216-92-4) [2] and N-Phenylglycine (CAS 103-01-5) [3]. By analyzing the mechanistic causality behind its structural features, researchers can make informed decisions regarding intermediate selection for complex synthetic workflows.

Structural and Mechanistic Advantages

The utility of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate stems from two deliberate structural modifications: the 2,6-dimethylphenyl ester and the N-phenylsulfonyl protecting group.

A. Steric Shielding via the 2,6-Dimethylphenyl Ester

In complex molecule synthesis, orthogonal deprotection is paramount. Standard alkyl esters (like methyl or ethyl esters) are highly susceptible to nucleophilic attack and basic hydrolysis. The incorporation of a 2,6-dimethylphenyl group introduces severe steric hindrance around the carbonyl carbon. This shielding effectively blocks the trajectory of incoming nucleophiles (such as hydroxide ions) under mild conditions, allowing other functional groups in the molecule to be manipulated without premature ester cleavage[4].

B. Electronic Deactivation via the Phenylsulfonyl Group

Unprotected anilines, such as the nitrogen in standard N-phenylglycine, possess a highly active lone pair. This lone pair can act as an unwanted nucleophile (leading to N-alkylation) or coordinate with transition metals, effectively poisoning catalysts during cross-coupling reactions. The addition of a phenylsulfonyl group transforms the amine into a sulfonamide. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, rendering it non-nucleophilic and chemically inert during harsh electrophilic or metal-catalyzed transformations[5].

Mechanism A Unprotected N-Phenylglycine (Active Lone Pair) B Electrophilic Reagents / Transition Metals A->B C Side Reactions: N-Alkylation / Catalyst Poisoning B->C D 2-[(Phenylsulfonyl)anilino]acetate (Deactivated Nitrogen) E Electrophilic Reagents / Transition Metals D->E F Targeted C-C Bond Formation (No N-Interference) E->F

Pathway showing how the phenylsulfonyl group prevents unwanted nitrogen side reactions.

Quantitative Comparison

To objectively evaluate performance, the following table contrasts the physicochemical and reactive profiles of the advanced intermediate against standard industry alternatives.

Feature2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetateN-Phenylglycine Ethyl EsterN-Phenylglycine
CAS Number 343373-62-62216-92-4103-01-5
Ester Steric Hindrance Very High (2,6-disubstitution)Low (Primary ethyl chain)N/A (Free carboxylic acid)
Nitrogen Reactivity Inert (Electron-withdrawn by SO₂Ph)High (Active secondary amine)High (Active secondary amine)
Orthogonal Stability Survives mild LiOH/NaOH hydrolysisCleaved by mild LiOH/NaOHN/A
Transition Metal Compatibility Excellent (No catalyst poisoning)Poor (Nitrogen coordinates to Pd/Ni)Poor (Coordinates to Pd/Ni)
Primary Application Complex API synthesis, targeted probesCost-effective general synthesisBiochemical research, dental adhesives

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems to demonstrate the practical advantages of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate in a laboratory setting.

Protocol 1: Orthogonal Saponification of a Mixed Diester

This protocol demonstrates the stability of the 2,6-dimethylphenyl ester in the presence of a competing aliphatic ester, a critical requirement for orthogonal peptide or small-molecule synthesis[4].

  • Dissolution: Dissolve 1.0 mmol of a substrate containing both an ethyl ester and the 2,6-dimethylphenyl ester in 10 mL of a 3:1:1 mixture of THF/MeOH/H₂O. Causality: The mixed solvent system ensures complete solubility of the lipophilic intermediate while providing the necessary aqueous environment for hydrolysis.

  • Mild Hydrolysis: Add 1.1 mmol of Lithium Hydroxide (LiOH·H₂O) at 0 °C. Stir for 2 hours. Causality: LiOH provides a mild hydroxide source that selectively attacks the sterically unhindered ethyl ester.

  • Validation (In-Process): Monitor via LC-MS. The chromatogram should show complete disappearance of the starting material and the emergence of a single new peak corresponding to the mono-acid, with the 2,6-dimethylphenyl ester mass intact.

  • Workup: Acidify the mixture to pH 3 using 1M HCl, extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate.

Workflow A Complex Molecule (Contains Ethyl Ester & 2,6-Dimethylphenyl Ester) B Mild Base (LiOH, THF/H2O) Standard Hydrolysis A->B C Ethyl Ester Cleaved (Carboxylic Acid Formed) B->C D 2,6-Dimethylphenyl Ester Remains Intact B->D E Harsh Conditions (Strong Base/Heat or Reductive) D->E F Global Deprotection E->F

Workflow demonstrating orthogonal stability of the 2,6-dimethylphenyl ester under basic conditions.

Protocol 2: Palladium-Catalyzed Cross-Coupling

When utilizing standard N-phenylglycine derivatives, the free amine often coordinates to palladium, halting the catalytic cycle. The phenylsulfonyl group prevents this[5].

  • Reagent Preparation: In a glovebox, charge a Schlenk flask with 1.0 mmol of the aryl halide, 1.2 mmol of the coupling partner (e.g., boronic acid), 2.0 mmol of K₂CO₃, and 0.05 mmol of Pd(dppf)Cl₂. Causality: Exclusion of oxygen prevents the premature oxidation of the Pd(0) active species.

  • Substrate Addition: Add 1.0 mmol of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate dissolved in 5 mL of degassed 1,4-dioxane.

  • Coupling: Heat the mixture to 90 °C for 12 hours. Causality: The N-phenylsulfonyl group completely deactivates the nitrogen, ensuring the palladium catalyst remains free to undergo oxidative addition with the aryl halide rather than forming an inactive Pd-amine complex.

  • Validation: Cool to room temperature, filter through a pad of Celite, and analyze via crude NMR. The absence of N-arylated byproducts validates the efficacy of the protecting group.

Conclusion

For routine, cost-sensitive syntheses where orthogonal protection is not required, N-Phenylglycine and its ethyl ester remain viable choices[2][3]. However, for advanced pharmaceutical development and complex multi-step organic synthesis, 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate provides unparalleled mechanistic control. By leveraging the steric bulk of the 2,6-dimethylphenyl ester and the electronic deactivation of the phenylsulfonyl group, researchers can bypass the limitations of traditional intermediates, ensuring higher yields and fewer side reactions in late-stage functionalization.

References

  • ChemicalRoot. "2,6-Dimethylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate | 343373-62-6". ChemicalRoot Catalog. Available at: [Link]

  • Pharmaffiliates. "CAS No : 103-01-5 | Product Name : N-Phenylglycine - Pharmaffiliates". Pharmaffiliates. Available at: [Link]

  • Apiary. "Comprehensive Study of N-PHENYLGLYCINE ETHYL ESTER CAS 2216-92-4 Market Size and Growth". Reliable Business Insights. Available at:[Link]

  • Smith, A. B., et al. "(+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation". PMC - National Institutes of Health. Available at: [Link]

  • Wang, J., et al. "NHC-Nickel Catalyzed C–N Bond Cleavage of Mono-protected Anilines for C–C Cross-Coupling". Organic Letters - ACS Publications. Available at: [Link]

Sources

Comparative

Benchmarking "2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate" Against Known USP7 Inhibitors

Executive Summary & Mechanistic Rationale The compound 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS: 343373-62-6) represents a specialized sulfonamide-anilino-acetate chemotype. Recent quantitative High-Thr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (CAS: 343373-62-6) represents a specialized sulfonamide-anilino-acetate chemotype. Recent quantitative High-Throughput Screening (qHTS) campaigns have identified aryl 2-[(phenylsulfonyl)anilino]acetates as putative hits for deubiquitinase (DUB) inhibition, specifically targeting Ubiquitin-Specific Protease 7 (USP7) and USP17 [1].

USP7 is a highly validated oncological target due to its role in stabilizing MDM2, the E3 ubiquitin ligase responsible for degrading the p53 tumor suppressor. Inhibiting USP7 leads to the auto-ubiquitination and degradation of MDM2, thereby rescuing p53 and inducing apoptosis in cancer cells.

To evaluate the viability of this compound as a lead for medicinal chemistry optimization, this guide benchmarks its performance against three highly characterized, best-in-class USP7 inhibitors: FT671 (nanomolar, non-covalent), GNE-6640 (allosteric, non-covalent), and P5091 (covalent).

G USP7 USP7 (Deubiquitinase) MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Proteasome Proteasomal Degradation MDM2->Proteasome Auto-ubiquitination (when USP7 inhibited) p53->Proteasome Degraded Inhibitor USP7 Inhibitor (e.g., FT671, GNE-6640) Inhibitor->USP7 Blocks Activity

Figure 1: Mechanism of USP7 inhibition stabilizing the p53 tumor suppressor pathway.

Comparative Performance Data

When benchmarking a primary screening hit against optimized clinical/preclinical candidates, it is critical to evaluate both biochemical potency and the mechanism of action (MoA). The table below synthesizes the quantitative data for these compounds.

CompoundTarget DomainBiochemical IC₅₀ (USP7)Mechanism of Action (MoA)Selectivity Profile
2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate Putative (Catalytic Cleft)~10 - 15 µM (Estimated Hit Range)Reversible / UnknownBroad DUB activity (USP7/17)
FT671 Catalytic Domain52 nMNon-covalent, CompetitiveHigh (over USP47/USP5)
GNE-6640 Allosteric Site0.75 µM (750 nM)Non-covalent, AllostericHigh (USP47 IC₅₀ = 20.3 µM)
P5091 Catalytic Cysteine4.2 µMCovalent, IrreversibleModerate (Cross-reacts USP47)

Causality Insight: The sulfonamide-anilino-acetate hit currently exhibits micromolar potency, similar to the early-generation covalent inhibitor P5091 [2]. However, unlike P5091, structurally related acetates typically act reversibly. To achieve the nanomolar potency of FT671 [3], extensive Structure-Activity Relationship (SAR) optimization of the 2,6-dimethylphenyl ring is required to enhance Van der Waals interactions within the USP7 catalytic pocket.

Self-Validating Experimental Protocols

To objectively benchmark 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate against FT671 and GNE-6640, the following orthogonal assays must be employed. These protocols are designed as self-validating systems: the biochemical assay proves catalytic inhibition, while the cellular assay proves intracellular target engagement.

Protocol A: Biochemical Ubiquitin-AMC Cleavage Assay

Objective: Determine the in vitro IC₅₀ of the compounds against recombinant USP7. Causality: 7-Amino-4-methylcoumarin (AMC) is a fluorophore. When conjugated to the C-terminus of Ubiquitin (Ub-AMC), its fluorescence is quenched. Cleavage by active USP7 restores fluorescence, providing a direct, real-time kinetic readout of enzyme activity[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, and 0.01% BSA to stabilize the recombinant USP7 enzyme and maintain the catalytic cysteine in a reduced state.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate (starting at 100 µM) and FT671 (starting at 1 µM) in 100% DMSO.

  • Enzyme Pre-incubation: Add 2 nM of recombinant full-length USP7 to a 384-well black microplate. Add 1 µL of the compound dilutions (final DMSO concentration = 1%). Incubate at room temperature for 30 minutes. Self-validation step: Include a DMSO-only positive control (maximum activity) and a no-enzyme negative control (background fluorescence).

  • Substrate Addition: Initiate the reaction by adding 1 µM Ub-AMC substrate to all wells.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 345 nm, Emission: 445 nm) every 2 minutes for 60 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities (RFU/min) from the linear portion of the progress curves. Plot normalized activity vs. log[inhibitor] to derive the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that the test compound physically binds to USP7 inside living cells, independent of downstream functional readouts. Causality: Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tm) higher. By applying a heat gradient, unbound USP7 will denature and aggregate, while compound-bound USP7 remains soluble. This isolates target engagement from off-target toxicity [5].

G Step1 1. Cell Culture & Dosing Step2 2. Heat Shock (Gradient 40-60°C) Step1->Step2 Step3 3. Cell Lysis & Centrifugation Step2->Step3 Step4 4. Western Blot (Soluble Fraction) Step3->Step4 Step5 5. Densitometry & Tm Calculation Step4->Step5

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Step-by-Step Methodology:

  • Cell Dosing: Culture HCT116 colon cancer cells to 80% confluency. Treat cells with 10 µM of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate, 1 µM FT671 (Positive Control), or 0.1% DMSO (Vehicle) for 2 hours at 37°C.

  • Harvest and Aliquot: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide each treatment group into 8 equal aliquots in PCR tubes.

  • Thermal Gradient: Heat the aliquots in a thermal cycler across a temperature gradient from 40°C to 60°C for exactly 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Lysis and Isolation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Carefully extract the supernatant (containing soluble, stabilized USP7). Resolve proteins via SDS-PAGE and perform a Western Blot using an anti-USP7 primary antibody.

  • Quantification: Perform densitometry on the USP7 bands. A rightward shift in the melting curve (ΔTm > 2°C) for the test compound compared to DMSO confirms intracellular target engagement.

Conclusion

While 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate provides a novel structural scaffold, current benchmarking data suggests it operates in the micromolar IC₅₀ range, lagging behind the nanomolar potency of FT671 and the allosteric precision of GNE-6640 . However, its synthetic accessibility makes it an excellent starting point for hit-to-lead optimization. Future SAR efforts should focus on rigidifying the acetate linker and introducing halogen bonding motifs to the phenylsulfonyl group to mimic the deep-pocket binding observed in FT671.

References

  • Chemsrc Database. "2-Naphthyl 2-[(phenylsulfonyl)anilino]acetate / USP17 & USP7 deubiquitinase inhibition: Primary qHTS." ChemSrc. Available at:[Link]

  • Chauhan D, et al. "A small molecule inhibitor of ubiquitin-specific protease-7 induces apoptosis in multiple myeloma cells and overcomes bortezomib resistance." Cancer Cell (2012). Available at:[Link]

  • Turnbull AP, et al. "Molecular basis of USP7 inhibition by selective small-molecule inhibitors." Nature (2017). Available at:[Link]

  • Kategaya L, et al. "USP7 small-molecule inhibitors interfere with ubiquitin binding." Nature (2017). Available at:[Link]

  • Molina PN, et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science (2013). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate

For Researchers, Scientists, and Drug Development Professionals Understanding the Potential Hazards: A Proactive Approach to Safety Aniline and its derivatives are known for their potential toxicity, including skin and e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Potential Hazards: A Proactive Approach to Safety

Aniline and its derivatives are known for their potential toxicity, including skin and eye irritation, and in some cases, more severe health effects.[1] The presence of the dimethylphenyl and phenylsulfonyl groups may influence the compound's reactivity and toxicological profile. Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize all potential routes of exposure.

Potential Hazards Include:

  • Skin and Eye Irritation: Direct contact can cause irritation or more severe reactions.[2][3][4][5][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][5][6]

  • Toxicity: Harmful if swallowed or inhaled.[2]

  • Aquatic Toxicity: May be harmful or toxic to aquatic life.[7][8][9][10][11]

Core Principles of Protection: The Right PPE for the Task

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table summarizes the recommended PPE for various tasks involving 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or safety goggles.[12][13]Nitrile or neoprene gloves.[1]Fully buttoned laboratory coat.[1]Recommended if weighing outside of a chemical fume hood or if dust is generated. Use a NIOSH/MSHA approved respirator.[2][12]
Solution Preparation (Dissolving) Safety goggles or a face shield worn over safety glasses.[14]Double-gloving with nitrile or neoprene gloves is recommended.[1]Chemical-resistant apron over a laboratory coat.[1][14]Work within a certified chemical fume hood.[1]
Running Reactions and Work-up Safety goggles or a face shield worn over safety glasses.[14]Chemical-resistant gloves (nitrile or neoprene). Check for signs of degradation.[1]Laboratory coat. A chemical-resistant apron is advisable for larger volumes.[1]Work within a certified chemical fume hood.
Spill Cleanup Face shield and safety goggles.[14]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or coveralls.[2][12]A NIOSH/MSHA approved respirator with appropriate cartridges is mandatory.[12][14]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate is fundamental to maintaining a safe laboratory environment.

Preparation: Setting the Stage for Safety
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.

  • Fume Hood Verification: Ensure your chemical fume hood is functioning correctly and has a current certification.[1]

  • Emergency Equipment: Locate and confirm the operational status of the nearest safety shower, eyewash station, and fire extinguisher.[1]

  • Spill Kit: Have a chemical spill kit appropriate for organic compounds readily accessible.[1]

Donning PPE: A Deliberate Sequence

The following diagram outlines the correct sequence for putting on your PPE to ensure complete protection.

PPE_Donning cluster_donning PPE Donning Workflow Lab_Coat 1. Lab Coat (fully buttoned) Gloves_1 2. Inner Gloves (nitrile) Lab_Coat->Gloves_1 Secure cuffs Gloves_2 3. Outer Gloves (nitrile/neoprene) Gloves_1->Gloves_2 Ensure full coverage Respirator 4. Respirator (if required) Gloves_2->Respirator Eye_Protection 5. Eye/Face Protection (goggles/face shield) Respirator->Eye_Protection

Caption: Workflow for the correct sequence of donning PPE.

Handling the Compound: Minimizing Exposure
  • Work in a Fume Hood: All manipulations of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Use Appropriate Tools: Utilize spatulas, syringes, or other appropriate tools to avoid direct contact.

  • Keep Containers Closed: Keep containers of the compound tightly sealed when not in use.[12]

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent contamination.

PPE_Doffing cluster_doffing PPE Doffing Workflow Gloves_Outer 1. Outer Gloves (peel off) Apron 2. Chemical Apron (if worn) Gloves_Outer->Apron Eye_Protection 3. Eye/Face Protection Apron->Eye_Protection Lab_Coat 4. Lab Coat (peel off) Eye_Protection->Lab_Coat Gloves_Inner 5. Inner Gloves (peel off) Lab_Coat->Gloves_Inner Wash_Hands 6. Wash Hands Thoroughly Gloves_Inner->Wash_Hands

Caption: Workflow for the correct sequence of doffing PPE.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][15] Seek medical attention.[4][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4][15] Seek immediate medical attention.[2][4][15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[4][12][15] Seek immediate medical attention.[4][15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[4][15] Never give anything by mouth to an unconscious person.[4][12][15] Seek immediate medical attention.[4][15]

  • Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection.[12] Contain the spill using an inert absorbent material.[9][10][11] Collect the material into a sealed, labeled container for proper disposal.[2][9]

Disposal Plan: Responsible Waste Management

Proper disposal of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate and contaminated materials is essential to protect the environment and comply with regulations.

  • Unused Product: Dispose of as hazardous waste through a licensed professional waste disposal service.[2] Do not allow the product to enter drains.[2][5]

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty containers should be considered contaminated. Place them in a sealed, labeled container for hazardous waste disposal.[2]

Conclusion: A Culture of Safety

The safe handling of 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. This guide provides a framework for establishing safe laboratory practices. Always consult your institution's specific safety protocols and the most current safety data for any chemical you handle.

References

  • BASF. (2025, July 1).
  • Angene Chemical. (2021, May 1).
  • 2 - SAFETY D
  • MilliporeSigma. (2025, November 6).
  • LGC Standards. (2024, April 2).
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. (2020, January 23).
  • Safety Data Sheet 1. Product and company identification 2.
  • Santa Cruz Biotechnology. (2017, August 1).
  • Spectrum Chemical. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Personal Protection for the Applic
  • BASF Agro España. (2024, August 1).
  • Benchchem. (n.d.). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • Cole-Parmer. (n.d.).
  • PubChem. (n.d.). 2-(2,6-Dimethylphenyl)acetic acid.
  • BASF. (2025, January 27).
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Danger. (2017, November 29).
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline.
  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) MSDS# 10519 Section 1. (2009, July 20).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • HPRA.ie. (2010, March 6). Part II Summary of Product Characteristics.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.